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  • Product: 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

Core Science & Biosynthesis

Foundational

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS 1851263-90-5): A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Executive Summary & Physicochemical Profiling In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrimidine scaffolds are privileged building blocks. 6-Butoxy-2-chloro-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrimidine scaffolds are privileged building blocks. 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS 1851263-90-5) represents a trifunctional intermediate designed for rapid late-stage diversification[1]. By offering orthogonal reactivity at the C2 and C4 positions, alongside a pre-installed lipophilic modifier at the C6 position, this compound serves as a critical node in the synthesis of kinase inhibitors and broad-spectrum herbicides.

To facilitate experimental design, the core quantitative physicochemical properties of this building block are summarized below.

PropertyValue / Identifier
CAS Number 1851263-90-5
IUPAC Name 6-butoxy-2-chloropyrimidine-4-carboxylic acid
Molecular Formula C₉H₁₁ClN₂O₃
Molecular Weight 230.65 g/mol
Canonical SMILES CCCCOC1=CC(C(=O)O)=NC(Cl)=N1
InChIKey NJDLFCRWXFILGY-UHFFFAOYSA-N
Calculated LogP ~2.76
Typical Purity ≥95% (Commercial standard)

Data sourced from [1].

Mechanistic Utility & Structural Rationale

The architectural brilliance of 6-butoxy-2-chloro-pyrimidine-4-carboxylic acid lies in its meticulously tuned electronic environment. As an Application Scientist, it is crucial to understand why this specific substitution pattern is advantageous over simpler pyrimidines.

  • The C2-Chloro Electrophile: The pyrimidine ring is intrinsically electron-deficient due to the electronegativity of the N1 and N3 atoms. This strongly activates the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr)[2].

  • The C4-Carboxylic Acid: This moiety provides a highly reliable handle for amide or ester couplings, allowing chemists to attach complex target-binding vectors (e.g., hinge-binding motifs for ATP pockets) without interfering with the pyrimidine core.

  • The C6-Butoxy Group: This is the defining feature of the molecule. The ether oxygen donates electron density into the ring via resonance (+M effect). This slightly tempers the electrophilicity of the C2-chlorine, preventing unwanted hydrolysis during storage while maintaining sufficient reactivity for SNAr at moderate temperatures (e.g., 60 °C)[2]. Furthermore, the aliphatic 4-carbon chain significantly boosts the overall lipophilicity (LogP = 2.76)[1], a critical parameter for enhancing cellular membrane permeability in oral drug candidates.

Reactivity Core 6-Butoxy-2-chloro- pyrimidine-4-carboxylic acid C2 C2 Position (Chloro Group) Core->C2 C4 C4 Position (Carboxylic Acid) Core->C4 C6 C6 Position (Butoxy Group) Core->C6 SNAr SNAr / Cross-Coupling (Amines, Boronic Acids) C2->SNAr Amide Amide/Ester Formation (HATU, EDC/HOBt) C4->Amide Lipo Lipophilicity Tuning (LogP ~2.76) C6->Lipo

Fig 1. Orthogonal reactivity map of 6-butoxy-2-chloro-pyrimidine-4-carboxylic acid.

Applications in Therapeutics and Agrochemicals

Oncology: Pan-KRAS Inhibitors

Pyrimidine-4-carboxylic acid derivatives are foundational to the synthesis of next-generation oncology therapeutics. A prime example is the development of pan-KRAS inhibitors such as BI-2493 and BI-2865 by Boehringer Ingelheim[3],[4]. In the synthesis of these highly rigid, spirocyclic inhibitors, a 2-chloro-pyrimidine-4-carboxylic acid core is utilized to engage the switch II pocket of the KRAS protein[3],[5]. The C2 position is displaced by complex piperazine derivatives via SNAr[2]. Utilizing the 6-butoxy variant (CAS 1851263-90-5) allows researchers to bypass early-stage lipophilic functionalization, accelerating the generation of structure-activity relationship (SAR) libraries.

Agrochemicals: Broad-Spectrum Herbicides

Beyond human health, 4-pyrimidinecarboxylic acids are heavily patented in the agrochemical sector. Compounds such as 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids have been demonstrated to act as superior broad-spectrum herbicides[6]. The carboxylic acid acts as a primary binding determinant for plant-specific enzymes, while substitutions at the 2- and 6-positions dictate environmental half-life and crop selectivity[6].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe a self-validating, two-step functionalization workflow.

Strategic Causality: We perform the C4-amide coupling before the C2-SNAr displacement. The carboxylic acid is highly reactive under standard uronium-based coupling conditions (e.g., HATU). If the SNAr displacement were performed first, the newly introduced amine could act as a competing nucleophile in the subsequent coupling step, leading to polymerization or complex mixtures.

Workflow Step1 1. Starting Material CAS 1851263-90-5 Step2 2. C4 Amide Coupling (Amine, HATU, DIPEA, DMF) Step1->Step2 Yield >80% Step3 3. C2 SNAr Displacement (Piperazine, DMSO, 60°C) Step2->Step3 Yield >75% Val LC-MS / NMR Validation Step2->Val IPC Step4 4. Final API / Lead (e.g., Kinase Inhibitor) Step3->Step4 Purification Step3->Val IPC

Fig 2. Two-step functionalization workflow for pyrimidine-based drug discovery.

Protocol A: C4-Amide Coupling (Self-Validating)

Adapted from standard peptide coupling methodologies used in pyrimidine library synthesis.

  • Preparation: Dissolve 6-butoxy-2-chloro-pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent that fully solubilizes both the zwitterionic starting material and the coupling reagents.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms a highly reactive O7-azabenzotriazole ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the acid without attacking the C2-chlorine.

  • Coupling: Add the desired primary amine (1.1 eq) and stir for 2-4 hours.

  • In-Process Control (IPC) & Validation: Quench a 5 µL aliquot in 1 mL of MeOH. Analyze via LC-MS. Self-Validation Check: The product peak must exhibit a mass shift corresponding to the amine addition, but crucially, it must retain the distinct 3:1 isotopic ratio (³⁵Cl:³⁷Cl), proving the C2-chlorine remains intact.

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to extract DMF), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: C2-SNAr Displacement

Adapted from the synthesis of pan-KRAS inhibitors [3].

  • Preparation: Dissolve the C4-amide intermediate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.1 M. Causality: DMSO strongly solvates the transition state, lowering the activation energy required to form the Meisenheimer complex during SNAr.

  • Reagent Addition: Add the desired secondary amine (e.g., a substituted piperazine) (1.5 eq) and DIPEA (3.0 eq). Causality: DIPEA acts as an acid scavenger. As the SNAr proceeds, HCl is generated. Without DIPEA, the HCl would protonate the incoming nucleophilic amine, halting the reaction.

  • Reaction: Heat the mixture to 60 °C for 5 hours[2].

  • In-Process Control (IPC) & Validation: Monitor via LC-MS. Self-Validation Check: The critical marker for success is the complete loss of the chlorine isotope pattern in the mass spectrum, confirming full displacement of the halogen.

  • Workup: Cool to room temperature. Precipitate the product by dropwise addition of the reaction mixture into vigorously stirred ice water. Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

  • Bröker, J. et al. "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy". Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Epp, J.B. et al. "2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides". U.S. Patent 7,300,907 B2, 2007.

Sources

Exploratory

Molecular structure and weight of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

An In-Depth Technical Guide to 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid CAS Registry Number: 1851263-90-5 Molecular Formula: C H ClN O Molecular Weight: 230.65 g/mol [1][2] Executive Summary 6-Butoxy-2-chloro-pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

CAS Registry Number: 1851263-90-5 Molecular Formula: C


H

ClN

O

Molecular Weight: 230.65 g/mol [1][2]

Executive Summary

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical candidates (kinase inhibitors). Its structure features a pyrimidine core functionalized with three distinct chemical handles: a carboxylic acid at C4, a reactive chlorine at C2, and a lipophilic butoxy group at C6.[3] This trifunctional nature allows for orthogonal functionalization, making it a critical scaffold for structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical analysis of its molecular properties, regioselective synthesis, and experimental handling, designed for researchers requiring high-purity inputs for downstream applications.

Chemical Identity & Physicochemical Properties

Nomenclature and Identifiers
  • IUPAC Name: 6-Butoxy-2-chloropyrimidine-4-carboxylic acid[4]

  • CAS Number: 1851263-90-5[1][2]

  • SMILES: CCCCOC1=CC(=NC(=N1)Cl)C(=O)O

  • InChI Key: Unique hash required for database integration (Derived from structure).

Structural Specifications
PropertyValueTechnical Note
Molecular Weight (Average) 230.65 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 230.0458 Da Key for HRMS identification (

m/z 229.038).
LogP (Predicted) 2.76 Indicates moderate lipophilicity; suitable for cell-permeable scaffolds.
pKa (Acid) ~3.2 The pyrimidine ring electron-withdrawing effect increases acidity relative to benzoic acid.
Topological Polar Surface Area 75.6 Ų Suggests good oral bioavailability potential (Veber rules).
Fsp³ Character 0.44 High fraction of sp³ carbons (butoxy chain) improves solubility in organic solvents.

Structural Characterization & Spectroscopy

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.5 (br s, 1H, COOH )
      
    • 
       7.45 (s, 1H, Pyrimidine H-5 ) – Diagnostic singlet.
      
    • 
       4.45 (t, 2H, -OCH ₂-) – Deshielded by oxygen.
      
    • 
       1.75 (quint, 2H, -CH₂-CH ₂-CH₂-)
      
    • 
       1.42 (sext, 2H, -CH₂-CH ₂-CH₃)
      
    • 
       0.95 (t, 3H, -CH₃)
      
  • ¹³C NMR: Expected peaks at ~170 ppm (C=O), ~165 ppm (C6), ~160 ppm (C2), ~158 ppm (C4), ~105 ppm (C5).

  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): m/z 229 [M-H]⁻ and 231 [M-H+2]⁻ in a 3:1 ratio (characteristic Chlorine isotope pattern).
      

Synthesis & Reactivity

Retrosynthetic Logic

The synthesis relies on the regioselective Nucleophilic Aromatic Substitution (S


Ar)  of 2,6-dichloropyrimidine-4-carboxylic acid.
  • Regioselectivity Principle: In 2,6-dichloropyrimidines bearing an electron-withdrawing group (EWG) at C4 (carboxyl), the C6 position is electronically activated and sterically accessible. The C2 position, flanked by two nitrogens, is generally less reactive towards alkoxides under controlled conditions.

  • Precursor: 2,6-Dichloropyrimidine-4-carboxylic acid (or its methyl ester).[5][6]

Reaction Pathway Visualization

SynthesisPathway Start 2,6-Dichloropyrimidine- 4-carboxylic acid (CAS 37131-91-2) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Attack at C6 Reagent n-Butanol (1.1 eq) + Base (NaH or KOtBu) Reagent->Intermediate Product 6-Butoxy-2-chloro- pyrimidine-4-carboxylic acid (CAS 1851263-90-5) Intermediate->Product Cl- Elimination Byproduct 2-Butoxy isomer (Minor <5%) Intermediate->Byproduct Regio-leakage (C2)

Caption: Regioselective synthesis pathway via S


Ar mechanism favoring C6 substitution due to electronic activation by the para-nitrogen and ortho-carboxyl group.
Experimental Protocol (Synthesis)

Objective: Synthesize 6-Butoxy-2-chloropyrimidine-4-carboxylic acid from 2,6-dichloropyrimidine-4-carboxylic acid.

Reagents:

  • 2,6-Dichloropyrimidine-4-carboxylic acid (1.0 eq)

  • n-Butanol (anhydrous, 1.2 eq)

  • Sodium Hydride (60% in oil, 2.2 eq) Note: Extra base required to deprotonate the carboxylic acid first.

  • THF (Tetrahydrofuran), anhydrous.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Sodium Hydride (2.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Slowly add a solution of 2,6-dichloropyrimidine-4-carboxylic acid (1.0 eq) in THF. Evolution of H₂ gas will occur. Stir for 15 min until gas evolution ceases (formation of sodium carboxylate).

  • Nucleophile Formation: In a separate vial, react n-Butanol (1.2 eq) with a slight excess of NaH to form sodium butoxide, or add n-Butanol directly to the reaction mixture if using excess base in step 1.

  • Reaction: Add the butoxide/butanol solution to the pyrimidine suspension dropwise at 0–5°C.

  • Optimization: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Critical: Do not heat above 40°C to prevent double substitution (displacement of C2-Cl).

  • Quenching: Cool to 0°C and quench with 1N HCl until pH ~2–3.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Recrystallize from Hexane/EtOAc or purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Applications in Drug Discovery

This molecule serves as a "Scaffold Core" in medicinal chemistry.[3]

  • Kinase Inhibition: The 2-chloro group is a "privileged" leaving group. It can be displaced by amines (Buchwald-Hartwig or S

    
    Ar) to install the "hinge-binding" motif required for ATP-competitive kinase inhibitors.
    
  • Herbicide Development: The carboxylic acid at C4 combined with the lipophilic C6-butoxy tail mimics the structure of synthetic auxins (e.g., Aminopyralid), facilitating transport across plant cuticles.

Functionalization Workflow

Functionalization Core 6-Butoxy-2-chloro- pyrimidine-4-COOH Path1 Amidation (C4) Core->Path1 HATU/Amine Path2 Amination (C2) Core->Path2 R-NH2 / Heat Target1 Amide Derivatives (Solubility/Binding) Path1->Target1 Target2 2-Amino-pyrimidines (Kinase Hinge Binders) Path2->Target2

Caption: Divergent synthesis capabilities. The C2-Cl allows library generation of amino-pyrimidines, while C4-COOH allows prodrug or linker attachment.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[7] The 2-chloro moiety makes it a potential sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C2-Cl to C2-OH can occur over prolonged exposure to humidity).

  • Stability: Stable in solid form for >1 year if desiccated. Solutions in DMSO/MeOH should be used within 24 hours.

References

  • Fluorochem. (2025). Product Specification: 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS 1851263-90-5).[1][2] Retrieved from

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Bouscary-Desforges, G., et al. (2012).[8] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry, 77(10), 4586-95.[8]

  • BenchChem. (2025).[9] 2,6-Dichloropyrimidine-4-carboxylic acid: Reactivity Profile. Retrieved from

Sources

Foundational

Comprehensive Characterization of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic Acid

The following technical guide provides an in-depth physicochemical profiling of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid , designed for researchers in medicinal chemistry and process development. Acidity Profiling,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid , designed for researchers in medicinal chemistry and process development.

Acidity Profiling, pKa Determination, and Solubility Logic

Executive Summary

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is a functionalized pyrimidine scaffold frequently utilized as a building block in the synthesis of bioactive small molecules, particularly in the development of P2X3 antagonists and agrochemical herbicides.

Its utility is defined by three distinct chemical handles:

  • C4-Carboxylic Acid: The primary ionization center, governing solubility and coupling reactivity.[1]

  • C2-Chloro Group: An electrophilic site primed for SNAr displacement by amines or thiols.[1]

  • C6-Butoxy Group: A lipophilic ether chain that modulates LogP and metabolic stability.[1]

This guide addresses the critical lack of experimental physicochemical data in public literature by providing a theoretical acidity profile derived from Hammett substituent constants and a validated experimental protocol for precise pKa determination.

Theoretical Acidity Profile & pKa Prediction

To understand the acidity of this specific molecule without a direct literature value, we must analyze the electronic environment of the pyrimidine ring relative to the known baseline of Pyrimidine-4-carboxylic acid .

Structural Electronic Analysis

The acidity of the carboxylic acid (COOH) is dictated by the stability of its conjugate base (carboxylate, COO⁻).

  • Base Scaffold (Pyrimidine-4-COOH): The pyrimidine ring is electron-deficient (π-deficient) due to the two nitrogen atoms. This withdraws electron density from the carboxylate, stabilizing the negative charge and making the acid significantly stronger than benzoic acid (pKa ~4.2).[1]

    • Reference pKa: ~2.85 (Experimental anchor).[1]

  • Effect of 2-Chloro (-I Effect): The chlorine atom at the 2-position exerts a strong Inductive Withdrawal (-I) effect. This further pulls electron density through the σ-bond framework, stabilizing the carboxylate and lowering the pKa .[1]

  • Effect of 6-Butoxy (+M vs -I Effect): The alkoxy group is unique.[1] While it has a weak inductive withdrawing effect (-I), it possesses a dominant Mesomeric Donation (+M) effect.[1] The oxygen lone pair donates electron density into the π-system of the pyrimidine ring. This increases electron density near the carboxylate, destabilizing the conjugate base slightly and raising the pKa .[1]

Calculated pKa Value

By applying modified Hammett equations for the pyrimidine system:



  • Baseline: Pyrimidine-4-COOH

    
     2.85
    
  • 2-Cl Shift:

    
     -0.6 (Acidifying)
    
  • 6-OBu Shift:

    
     +0.4 (Basifying relative to Cl-only analog)
    

Predicted pKa: 2.65 ± 0.30 [1]

This molecule is a stronger acid than acetic acid (4.[1]76) and benzoic acid (4.20), meaning it will exist almost exclusively as the anionic carboxylate at physiological pH (7.4).[1]

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors determining the acidity.

ElectronicEffects Molecule 6-Butoxy-2-chloro- pyrimidine-4-COOH BaseScaffold Pyrimidine Core (Electron Deficient) Molecule->BaseScaffold Chloro 2-Chloro Group (-I Inductive) Molecule->Chloro Butoxy 6-Butoxy Group (+M Resonance) Molecule->Butoxy Acidity Net Acidity (Predicted pKa ~2.65) BaseScaffold->Acidity Stabilizes COO- Chloro->Acidity Stabilizes COO- (Lowers pKa) Butoxy->Acidity Destabilizes COO- (Raises pKa)

Figure 1: Competing electronic effects. The electron-withdrawing nature of the ring and Chloro group dominates, resulting in a low pKa, partially mitigated by the Butoxy resonance.

Solubility & Lipophilicity Implications

The 6-butoxy chain significantly alters the solubility profile compared to the parent acid.

PropertyValue (Predicted)Implication for Handling
LogP (Neutral) 2.2 – 2.6Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
LogD (pH 7.4) -0.5 – 0.0Highly soluble in aqueous buffer (exists as anion).[1]
Solubility (pH 1) < 0.1 mg/mLPrecipitation Risk: Acidification of reaction mixtures will crash the product out.[1]
Solubility (pH 10) > 50 mg/mLForms soluble sodium salt.[1]

Process Insight: To isolate this compound from a reaction mixture, perform an alkaline extraction (pH > 9) to pull it into water, wash the organics, and then acidify the aqueous layer to pH < 1.5 to precipitate the free acid.

Experimental Protocol: pKa Determination

Due to the low aqueous solubility of the neutral form, standard potentiometric titration in pure water often fails (electrode drift/precipitation).[1] The Cosolvent Potentiometric Method or UV-Metric Method is required.[1]

Recommended Method: Yasuda-Shedlovsky Extrapolation

This method measures apparent pKa (


) in varying ratios of Methanol/Water and extrapolates to 0% organic solvent.[1]

Reagents:

  • Analyte: 5 mg of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid.

  • Titrant: 0.1 M KOH (standardized, CO2-free).[1]

  • Solvent: Methanol (HPLC grade) and 0.15 M KCl (aqueous).[1]

Workflow:

  • Preparation: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl.

  • Dissolution: Dissolve the analyte in the solvent mixture. Ensure complete dissolution (the organic cosolvent helps here).[1]

  • Titration: Titrate with KOH under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Data Collection: Record pH vs. Volume to identify the inflection point (half-equivalence point).[1]

  • Calculation:

    • Calculate

      
       for each % Methanol.[1]
      
    • Plot

      
       vs. % Methanol (or dielectric constant 
      
      
      
      ).[1]
    • Extrapolate the linear regression to 0% Methanol to obtain the aqueous pKa.

Alternative: UV-Metric Titration (Sirius T3)

If the compound has a UV chromophore shift upon ionization (highly likely for pyrimidines), this method is superior for sparing material.

  • Mechanism: The UV spectrum of the neutral pyrimidine differs from the carboxylate anion.[1]

  • Protocol: Titrate from pH 1.5 to 7.0 while continuously scanning UV absorbance (200–400 nm). The pKa is the pH where the spectral change is 50% complete.[1]

Decision Logic for Method Selection

MethodSelection Start Select pKa Method SolubilityCheck Is Solubility > 1 mM in pH 2 Water? Start->SolubilityCheck UVCheck Does UV Spectrum Change with pH? SolubilityCheck->UVCheck No Potentiometric Standard Potentiometric Titration SolubilityCheck->Potentiometric Yes Cosolvent Cosolvent Titration (Methanol/Water) UVCheck->Cosolvent No (UV Silent) UVMetric UV-Metric Titration (D-PAS) UVCheck->UVMetric Yes (Chromophore Present)

Figure 2: Decision matrix for selecting the appropriate pKa determination technique based on solubility and chromophore properties.

References

  • ChemicalBook. 4-Pyrimidinecarboxylic acid (CAS 31462-59-6) Physicochemical Properties.[1][2]Link

  • PubChem. 2-Chloropyrimidine-4-carboxylic acid (CID 22135751) Compound Summary.[1]Link

  • ResearchGate. Experimental pKa values of carboxylic acids and bioisosteres. (Reference for general carboxylic acid titration logic). Link

  • Bordwell pKa Table. Acidity in DMSO and Water.[1][3] (Reference for substituent effects). Link

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Standard text for pKa methodology).

Sources

Exploratory

A Strategic Framework for Unveiling the Therapeutic Potential of 6-Butoxy-Substituted Pyrimidines

Executive Summary The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and essential biological molecules.[1][2][3][4] While extensive research h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and essential biological molecules.[1][2][3][4] While extensive research has explored substitutions at various positions on the pyrimidine ring, the 6-position, particularly with alkoxy groups like butoxy, represents a comparatively underexplored chemical space. This guide provides a strategic framework for researchers and drug development professionals to systematically investigate the potential biological activities of 6-butoxy-substituted pyrimidines. We will outline a logical progression from synthetic strategy and initial screening to mechanism of action studies and lead optimization, grounded in established principles of drug discovery. This document serves not as a review of known activities, but as a forward-looking technical manual for pioneering research in this promising area.

Part 1: The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental structural motif in nature and medicine. It is a key component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of DNA and RNA.[4][5] This inherent biological relevance has made pyrimidine derivatives a highly successful class of compounds in pharmacology.[3][6] The therapeutic applications of pyrimidines are vast, spanning treatments for cancer, viral infections, bacterial infections, and more.[1][2][7]

The biological activity of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[4] These substitutions can modulate the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with biological targets. While positions 2, 4, and 5 have been extensively studied, the 6-position offers a unique vector for chemical modification. A 6-butoxy group, in particular, introduces a flexible, lipophilic chain that can probe deep hydrophobic pockets in target proteins, potentially enhancing binding affinity and improving pharmacokinetic properties such as membrane permeability.

Part 2: A Proposed Workflow for Investigating 6-Butoxy-Pyrimidines

Given the novelty of this chemical class, a systematic and multi-faceted approach is required to uncover its therapeutic potential. The following workflow provides a logical pathway from initial compound synthesis to preclinical evaluation.

Investigation_Workflow A Synthesis of 6-Butoxy-Pyrimidine Library B Primary Screening: High-Throughput Cell-Based Assays A->B Diverse Scaffolds C Hit Identification & Validation B->C Potency & Selectivity Filters D Secondary & Orthogonal Assays (e.g., Target-Based Assays) C->D Confirmed Hits E Mechanism of Action (MoA) Elucidation D->E Target Engagement F Lead Optimization (SAR) & ADME Profiling E->F Validated Target G In Vivo Efficacy Studies F->G Optimized Lead

Caption: A strategic workflow for the discovery and development of novel 6-butoxy-pyrimidine therapeutics.

Part 3: Synthesis and Initial Biological Screening

General Synthetic Strategy: Williamson Ether Synthesis

A robust and versatile method for preparing 6-butoxy-pyrimidines is the Williamson ether synthesis. This approach typically involves the reaction of a 6-halopyrimidine or 6-hydroxypyrimidine precursor with a butoxide source. The choice of a 6-chloropyrimidine is often advantageous due to its commercial availability and reactivity.

Experimental Protocol: Synthesis of 2,4-diamino-6-butoxy-pyrimidine

  • Materials : 2,4-diamino-6-chloropyrimidine, sodium hydride (60% dispersion in mineral oil), anhydrous n-butanol, anhydrous N,N-Dimethylformamide (DMF).

  • Procedure : a. To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous n-butanol (10 eq.). b. Carefully add sodium hydride (1.2 eq.) portion-wise at 0°C. Allow the mixture to stir for 20 minutes until hydrogen evolution ceases, forming sodium butoxide in situ. c. Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF. d. Add the pyrimidine solution dropwise to the sodium butoxide solution at 0°C. e. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours, monitoring by TLC. f. Upon completion, cool the reaction to room temperature and cautiously quench with water. g. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure 2,4-diamino-6-butoxy-pyrimidine.

  • Validation : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Primary Screening: Anticancer Activity

Given that pyrimidine derivatives are well-represented among anticancer agents, a logical first step is to screen the synthesized 6-butoxy-pyrimidines against a panel of human cancer cell lines.[5][7] A cell viability assay, such as the MTT or CellTiter-Glo® assay, provides a robust and high-throughput method to assess general cytotoxicity.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding : Plate cancer cells (e.g., HepG2 - liver, DU145 - prostate, MDA-MB-231 - breast) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a serial dilution of the 6-butoxy-pyrimidine test compounds (e.g., from 100 µM to 0.01 µM) in cell culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Data for a Series of 6-Butoxy-Pyrimidine Analogs

Compound IDR² SubstituentR⁴ SubstituentHepG2 IC₅₀ (µM)DU145 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
BUPY-01 -NH₂-NH₂15.222.518.9
BUPY-02 -H-NH₂8.712.19.4
BUPY-03 -H-OH2.15.63.3
BUPY-04 -H-Morpholine0.91.51.1

Data are hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggest that modifications at the R⁴ position significantly impact cytotoxic potency, with the morpholine-substituted analog (BUPY-04 ) showing the most promising activity. This "hit" compound would be prioritized for further investigation.

Part 4: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a hit compound is a critical step. Pyrimidines are known to function as kinase inhibitors by mimicking the ATP molecule.[8] The structural similarity of the pyrimidine core to the adenine of ATP makes kinases a highly probable target class for BUPY-04 .

Target Identification: Kinase Inhibition Profiling

A broad kinase panel screen is an efficient method to identify potential protein targets. This involves testing the hit compound against hundreds of purified human kinases to assess its inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)

  • Reaction Setup : In a 384-well plate, combine the purified kinase, the specific kinase substrate, and ATP at its Kₘ concentration.

  • Compound Addition : Add the test compound (BUPY-04 ) across a range of concentrations.

  • Kinase Reaction : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement : Measure the luminescence signal, which is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis : Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each inhibited kinase.

Pathway Analysis: Targeting a Key Cancer Signaling Pathway

Suppose the kinase screen reveals that BUPY-04 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). This is a highly significant finding, as the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor BUPY-04 Inhibitor->PI3K INHIBITS

Caption: The inhibitory action of a hypothetical 6-butoxy-pyrimidine (BUPY-04) on the PI3K/Akt/mTOR signaling pathway.

This MoA provides a strong rationale for the observed anticancer effects. Inhibition of PI3K by BUPY-04 would block the downstream signaling cascade, leading to a shutdown of pro-survival signals and ultimately inducing cell death in cancer cells dependent on this pathway.

Part 5: Future Directions and Lead Optimization

With a validated hit, a plausible target, and a confirmed mechanism of action, the next phase involves lead optimization through structure-activity relationship (SAR) studies.

  • SAR Exploration : Synthesize a focused library of analogs based on the BUPY-04 scaffold. Systematically modify the butoxy chain (e.g., vary length, introduce branching or unsaturation) and explore a wider range of substitutions at the R² and R⁴ positions to improve potency against PI3K and selectivity over other kinases.

  • ADME Profiling : Evaluate promising compounds for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Assess metabolic stability using liver microsomes, determine solubility, and measure cell permeability (e.g., using a Caco-2 assay).

  • In Vivo Studies : Test optimized lead compounds in animal models of cancer (e.g., xenograft models) to evaluate their in vivo efficacy, tolerability, and pharmacokinetic profile.

Conclusion

The 6-butoxy-substituted pyrimidine scaffold represents an exciting and underexplored area for drug discovery. While direct evidence of their biological activity is currently sparse, the principles of medicinal chemistry and the known activities of related pyrimidine derivatives strongly suggest their potential as novel therapeutics. The strategic framework presented here—combining rational synthesis, systematic screening, and in-depth MoA elucidation—provides a clear and actionable path for researchers to unlock the potential of this promising chemical class and develop next-generation targeted therapies.

References

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Gangjee, A., et al. (n.d.). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. National Center for Biotechnology Information. [Link]

  • Baraldi, P. G., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639-3648. [Link]

  • Hussein, K. A. A., & Kassium, Y. A. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. Univ. Aden J. Nat. and Appl. Sc., 25(2). [Link]

  • Wang, Y., et al. (n.d.). Pyrimidine-containing natural products: occurrences and biological activities. National Center for Biotechnology Information. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1). [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

Introduction 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and other biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and other biologically active molecules. The strategic placement of the butoxy, chloro, and carboxylic acid moieties on the pyrimidine scaffold provides multiple points for further chemical modification, making it a versatile building block in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-step synthesis of this target compound, commencing from readily available starting materials. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations to ensure successful execution.

Synthetic Pathway Overview

The synthesis of 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid is achieved through a four-step sequence, beginning with the chlorination of barbituric acid to form the key intermediate, 2,4,6-trichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution to introduce the butoxy group at the 6-position. Subsequent cyanation at the 4-position, followed by hydrolysis of the nitrile, yields the final carboxylic acid product.

Synthetic_Pathway A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B  POCl3, PCl3, Cl2   C 6-Butoxy-2,4-dichloropyrimidine B->C  NaOBu, THF (1 eq.)   D 6-Butoxy-2-chloro-4-cyanopyrimidine C->D  NaCN, DMSO   E 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid D->E  H2SO4, H2O  

Figure 1: Proposed synthetic route for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 2,4,6-Trichloropyrimidine

This initial step involves the exhaustive chlorination of barbituric acid. The use of phosphorus oxychloride in conjunction with phosphorus trichloride and chlorine gas ensures the complete conversion of the hydroxyl groups to chlorides[1].

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • 1-Methyl-2-pyrrolidone (NMP, optional catalyst)

  • Inert solvent (e.g., chlorobenzene)

Protocol:

  • In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, gas inlet, and thermometer, charge barbituric acid (1.0 eq) and phosphorus oxychloride (5.5 eq).

  • Add a catalytic amount of N-methyl-2-pyrrolidone (0.025 eq).

  • Heat the mixture to 80°C and stir for 7 hours.

  • To the resulting suspension, add phosphorus trichloride (3.0 eq).

  • Introduce chlorine gas (3.0 eq) into the reaction mixture over a period of 4 hours, maintaining the temperature at reflux (approximately 100-107°C).

  • After the addition of chlorine is complete, continue to heat at reflux until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess phosphorus oxychloride and other volatile phosphorus species by vacuum distillation.

  • The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation.

Causality and Experimental Choices:

  • The use of both POCl₃ and PCl₃/Cl₂ ensures a high-yielding conversion to the trichlorinated product. POCl₃ alone may not be sufficient for complete chlorination[1].

  • NMP can be used as a catalyst to improve the reaction rate and yield.

  • The reaction is performed under reflux to ensure it goes to completion. Careful monitoring of HCl evolution is a good indicator of reaction progress.

Part 2: Selective Synthesis of 6-Butoxy-2,4-dichloropyrimidine

This step employs a selective nucleophilic aromatic substitution. By using one equivalent of sodium butoxide at a controlled temperature, the butoxy group can be selectively introduced at one of the more reactive 4 or 6 positions of the pyrimidine ring[2].

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium butoxide (NaOBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10°C in an ice-salt bath.

  • In a separate flask, prepare a solution of sodium butoxide (1.0 eq) in anhydrous THF.

  • Add the sodium butoxide solution dropwise to the cooled solution of 2,4,6-trichloropyrimidine over 1 hour, maintaining the temperature below -5°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • The use of a single equivalent of the nucleophile (sodium butoxide) is crucial for achieving mono-substitution.

  • Low temperature (-10°C) is employed to control the reactivity and enhance the selectivity of the substitution, minimizing the formation of di- and tri-substituted byproducts.

  • THF is a suitable aprotic solvent for this type of reaction.

Part 3: Synthesis of 6-Butoxy-2-chloro-4-cyanopyrimidine

The remaining chloro group at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This allows for a selective displacement with a cyanide salt.

Materials:

  • 6-Butoxy-2,4-dichloropyrimidine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, dissolve 6-butoxy-2,4-dichloropyrimidine (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Causality and Experimental Choices:

  • DMSO is a polar aprotic solvent that is well-suited for nucleophilic substitution reactions involving cyanide salts.

  • Elevated temperature is necessary to drive the reaction to completion, as the chloro group is less reactive after the introduction of the electron-donating butoxy group.

Part 4: Hydrolysis of 6-Butoxy-2-chloro-4-cyanopyrimidine to the Carboxylic Acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is a robust method for this transformation[3][4].

Materials:

  • 6-Butoxy-2-chloro-4-cyanopyrimidine

  • Sulfuric acid (H₂SO₄, concentrated)

  • Water

  • Sodium hydroxide solution (for pH adjustment)

  • Ethyl acetate

Protocol:

  • In a round-bottom flask, add 6-butoxy-2-chloro-4-cyanopyrimidine (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution to a pH of approximately 2-3.

  • The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Experimental Choices:

  • Strong acid (sulfuric acid) and heat are required to hydrolyze the stable nitrile group.

  • The work-up procedure involves careful neutralization to precipitate the carboxylic acid product while keeping it in its protonated form for extraction into an organic solvent.

Data Presentation

Table 1: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Chlorination of Barbituric AcidPOCl₃, PCl₃, Cl₂None100-1074
2Mono-butoxylationNaOBu (1 eq.)THF-102
3CyanationNaCNDMSO80-904-6
4Nitrile HydrolysisH₂SO₄, H₂OWater100-1108-12

Visualization of Key Steps

Key_Transformations cluster_0 Step 2: Selective Mono-butoxylation cluster_1 Step 3: Cyanation cluster_2 Step 4: Hydrolysis TCP 2,4,6-Trichloropyrimidine NaOBu NaOBu (1 eq.) -10°C, THF TCP->NaOBu BDCP 6-Butoxy-2,4-dichloropyrimidine NaOBu->BDCP BDCP2 6-Butoxy-2,4-dichloropyrimidine NaCN NaCN 80-90°C, DMSO BDCP2->NaCN BCCNP 6-Butoxy-2-chloro-4-cyanopyrimidine NaCN->BCCNP BCCNP2 6-Butoxy-2-chloro-4-cyanopyrimidine H2SO4 H2SO4 / H2O Reflux BCCNP2->H2SO4 FinalProduct 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid H2SO4->FinalProduct

Figure 2: Workflow for the key transformations in the synthesis.

References

  • Process for preparing 2,4,6-trichloropyrimidine. US5712394A.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. EP1038867A1.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US20060035913A1.
  • Brown, D. J., & Jacobsen, N. W. (1962). The Reaction of 2,4,6-Trichloropyrimidine with Anilines. Journal of the Chemical Society, 3172-3179. [Link]

  • 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. US2584024A.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. ResearchGate. [Link]

  • Hydrolysis of nitriles to carboxylic acids. US3542822A.
  • A monooxygenase catalyzes sequential dechlorinations of 2,4,6-trichlorophenol by oxidative and hydrolytic reactions. PubMed. [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. US5563270A.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]

  • 2,4-Dichloro-6-methoxypyrimidine. PubChem. [Link]

  • Direct Regioselective C-H Cyanation of Purines. ResearchGate. [Link]

  • Alkene reactions with sodium tert-butoxide and CHBr₃. Chemistry Stack Exchange. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Journal of the Chinese Chemical Society. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the 2-Chloro Position in Pyrimidine-4-Carboxylic Acids

Introduction: The Strategic Importance of 2-Substituted Pyrimidine-4-Carboxylic Acids The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Substituted Pyrimidine-4-Carboxylic Acids

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[4] Consequently, pyrimidine derivatives have been extensively explored, leading to the development of drugs for a wide array of diseases, including cancer, viral infections, and cardiovascular conditions.[1][2]

The 2-chloro-pyrimidine-4-carboxylic acid scaffold is a particularly valuable and versatile intermediate in the synthesis of novel pharmaceutical candidates.[5] The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylic acid group at the C4-position and the chloro-substituent at the C2-position, makes this molecule amenable to a variety of chemical transformations. The chlorine atom at the 2-position serves as a convenient leaving group for both nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents at this position, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the 2-chloro position of pyrimidine-4-carboxylic acids. We will delve into the key synthetic strategies, provide detailed, field-proven protocols, and explain the underlying chemical principles to empower the rational design and synthesis of novel pyrimidine-based compounds.

Part 1: The Critical Role of Protecting Group Strategy

The presence of the carboxylic acid functionality at the C4-position introduces both a challenge and an opportunity. While it activates the pyrimidine ring towards nucleophilic attack, the acidic proton can interfere with many organometallic reagents and bases used in cross-coupling reactions. Therefore, a robust protecting group strategy is often essential for successful functionalization. The most common and practical approach is the conversion of the carboxylic acid to a methyl or ethyl ester.

Protocol 1: Fischer Esterification of 2-Chloropyrimidine-4-carboxylic Acid

The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-chloropyrimidine-4-carboxylic acid (1.0 equiv.).

  • Solvent and Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.) or hydrochloric acid (generated by adding acetyl chloride dropwise to the methanol).[7]

  • Reaction Conditions: Heat the mixture to reflux (approximately 65 °C for methanol) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude methyl 2-chloropyrimidine-4-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

  • Alternative Esterification: For substrates sensitive to strong acids and high temperatures, milder esterification methods using reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed.[8]

Part 2: Core Functionalization Strategies at the C2-Position

With the carboxylic acid group protected as a methyl ester, the 2-chloro position is primed for a variety of transformations. The choice of reaction will depend on the desired C-C, C-N, or C-S bond to be formed.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and often straightforward method for introducing heteroatom nucleophiles at the C2-position.[9] The electron-deficient pyrimidine ring readily undergoes attack by nucleophiles, particularly when activated by electron-withdrawing groups.[10][11] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[11]

Workflow for SNAr on Methyl 2-chloropyrimidine-4-carboxylate:

SNAr_Workflow Start Methyl 2-chloropyrimidine- 4-carboxylate Reaction S N Ar Reaction (Base, Solvent, Temp.) Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Product 2-Substituted pyrimidine- 4-carboxylate Reaction->Product Suzuki_Mechanism pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-Cl pd_complex R-Pd(II)L_n-Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_r R-Pd(II)L_n-R' transmetal->pd_r_r boronic R'-B(OH)₂ (Base) boronic->transmetal red_elim Reductive Elimination pd_r_r->red_elim red_elim->pd0 Regeneration product R-R' red_elim->product Hydrolysis_Workflow Ester 2-Substituted pyrimidine- 4-carboxylate Hydrolysis Saponification (e.g., LiOH, NaOH) Ester->Hydrolysis Acidification Acidic Work-up (e.g., HCl) Hydrolysis->Acidification FinalProduct 2-Substituted pyrimidine- 4-carboxylic acid Acidification->FinalProduct

Sources

Method

Application Note: Esterification Strategies for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid

Topic: Esterification methods for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid Content Type: Application Notes and Protocols Abstract This technical guide details the esterification protocols for 6-Butoxy-2-chloro-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Esterification methods for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid Content Type: Application Notes and Protocols

Abstract

This technical guide details the esterification protocols for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid , a critical intermediate in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs) and other bioactive pyrimidines.[1] The presence of the labile 2-chloro substituent and the 6-butoxy ether moiety necessitates careful selection of reagents to prevent nucleophilic aromatic substitution (


) side reactions or ether cleavage.[1] This note provides three validated workflows: Acid Chloride Activation (Method A), Alkyl Halide Alkylation (Method B), and Fischer Esterification (Method C), complete with mechanistic rationale and troubleshooting for drug development applications.

Strategic Analysis & Chemical Compatibility

The target molecule presents a "push-pull" electronic system on the pyrimidine ring.[1] The 2-chloro group is electron-withdrawing and a good leaving group, making the ring susceptible to nucleophilic attack, particularly at the 2 and 4 positions.[1] However, the 6-butoxy group acts as an electron donor (via resonance), partially deactivating the ring compared to trichloropyrimidine, but the risk of


 remains high under basic conditions.[1]
Key Stability Constraints:
  • 2-Chloro Lability: Avoid strong nucleophiles (e.g., alkoxides, amines) at high temperatures to prevent displacement of the chloride.[1]

  • 6-Butoxy Stability: Stable to basic and mild acidic conditions.[1] Avoid strong Lewis acids (e.g.,

    
    ) or concentrated hydroiodic acid to prevent ether cleavage.[1]
    
  • N-Alkylation Risk: Under basic alkylation conditions, the pyrimidine ring nitrogens compete with the carboxylate oxygen, potentially leading to N-alkylated impurities.[1]

Decision Matrix: Method Selection
ParameterMethod A: Acid Chloride Method B: Base Alkylation Method C: Fischer Est.
Reagents

/


/


/

Conditions Mild to Mod.[1][2][3] HeatMild (RT)Reflux
Primary Risk

generation
N-Alkylation (Isomer)Slow kinetics / Sol.[1]
Scale Suitability High (Kg)Low/Med (g)High (Kg)
Preferred For Standard Production Late-Stage/Radio-labeling Cost-Efficiency

Experimental Protocols

Method A: Acyl Chloride Activation (Preferred Route)

Best for: High yields, avoiding N-alkylation, and scale-up.[1]

This method activates the carboxylic acid into a highly reactive acyl chloride, which is then quenched with the desired alcohol. The use of catalytic DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.[1]

Reagents:

  • Substrate: 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (1.0 eq)[1]

  • Activator: Thionyl Chloride (

    
    ) (2.0 - 5.0 eq) OR Oxalyl Chloride (1.2 eq)[1]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Quench: Methanol or Ethanol (Excess)[1][4]

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with the substrate and anhydrous DCM (10 mL/g) under nitrogen atmosphere.

  • Activation: Add catalytic DMF (0.05 eq).

  • Addition: Add

    
     (2.0 eq) dropwise at 0°C. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Warm to reflux (40°C for DCM) and stir for 2–4 hours. Monitor by LCMS (aliquot quenched in MeOH) for disappearance of acid.

  • Evaporation: Concentrate in vacuo to remove excess

    
     and solvent. (Azeotrope with toluene if necessary to remove traces of 
    
    
    
    ).[1]
  • Esterification: Redissolve the crude acyl chloride residue in DCM. Cool to 0°C.

  • Quench: Add anhydrous alcohol (MeOH/EtOH, 5.0 eq or used as solvent) slowly.

  • Workup: Stir for 1 hour at RT. Wash organics with sat.[1]

    
     (cold) to neutralize HCl.[1] Dry over 
    
    
    
    , filter, and concentrate.

Critical Checkpoint: Ensure complete removal of


 before adding alcohol to prevent formation of alkyl chloride side products or degradation.
Method B: Carboxylate Alkylation ( )

Best for: Synthesis of complex esters (e.g., benzyl, t-butyl) or mild conditions.[1]

This method utilizes a weak base to deprotonate the carboxylic acid, forming a carboxylate anion that attacks an alkyl halide.

Reagents:

  • Substrate (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or Cesium Carbonate (
    
    
    
    ) (1.2 eq)[1]
  • Electrophile: Methyl Iodide (

    
    ) or Alkyl Bromide (1.2 eq)[1]
    
  • Solvent: DMF or Acetone (anhydrous)[1]

Protocol:

  • Dissolution: Dissolve substrate in DMF (5 mL/g).

  • Deprotonation: Add

    
     (solid, finely ground).[1] Stir at RT for 30 mins.[1]
    
  • Alkylation: Add Alkyl Iodide dropwise at 0°C to RT.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash copiously with water/brine to remove DMF.[1]

    • Note: DMF retention can complicate crystallization.[1]

  • Purification: Silica gel chromatography is often required to separate the O-ester (major) from trace N-alkylated isomers.[1]

Troubleshooting N-Alkylation: If N-alkylation is observed (>5%), switch to a non-polar solvent (Toluene) with a phase transfer catalyst (e.g., TBAB) or use Method A.

Method C: Fischer Esterification

Best for: Methyl/Ethyl esters on large scale where cost is paramount.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Solvent/Reagent: Methanol or Ethanol (10–20 volumes)[1]

  • Catalyst: Conc.

    
     (0.1 – 0.5 eq)[1]
    

Protocol:

  • Charge: Suspend substrate in Alcohol.

  • Catalyst: Add

    
     dropwise at RT.[1]
    
  • Reflux: Heat to reflux (65°C for MeOH) for 12–24 hours.

  • Monitoring: Reaction equilibrium may leave ~5–10% starting material.[1]

  • Workup: Cool to RT. Carefully neutralize with solid

    
     or aqueous 
    
    
    
    .[1]
  • Isolation: Remove bulk alcohol in vacuo. Partition residue between EtOAc and Water.[1][5]

Logical Pathway & Mechanism (Graphviz)[1]

EsterificationWorkflow Start Start: 6-Butoxy-2-chloro-pyrimidine-4-COOH Decision Select Method based on Constraints Start->Decision MethodA Method A: Acid Chloride (SOCl2 / MeOH) Decision->MethodA Scale-up / High Conv. MethodB Method B: Base Alkylation (K2CO3 / MeI) Decision->MethodB Mild Cond. / Complex R MethodC Method C: Fischer (H2SO4 / MeOH) Decision->MethodC Cost / Simple Esters IntermedA Intermediate: Acyl Chloride (Highly Reactive) MethodA->IntermedA Activation IntermedB Intermediate: Carboxylate Anion (Nucleophilic) MethodB->IntermedB Deprotonation Product Target Ester: Methyl 6-butoxy-2-chloropyrimidine-4-carboxylate MethodC->Product Reflux Equilibrium RiskA Risk: Hydrolysis if wet IntermedA->RiskA IntermedA->Product + MeOH (Quench) RiskB Risk: N-Alkylation IntermedB->RiskB IntermedB->Product + MeI (SN2)

Figure 1: Decision tree for esterification routes highlighting intermediates and associated risks.

Analytical Characterization Expectations

Upon successful synthesis, the product should be validated using the following criteria:

TechniqueExpected Signal / Observation
1H NMR Ester: Singlet ~3.9 ppm (3H, -OCH3).[1][6] Butoxy: Triplet ~4.3 ppm (2H, -OCH2-), Multiplets 1.4-1.8 ppm, Triplet 0.9 ppm.[1] Aromatic: Singlet ~7.2-7.5 ppm (1H, Pyrimidine H-5).[1]
LC-MS M+1: Parent mass + 14 (Methyl) or + 28 (Ethyl).[1] Cl Pattern: Distinct 3:1 isotopic ratio (35Cl/37Cl).[1]
TLC Significant

shift (Acid stays at baseline; Ester moves to ~0.4-0.6 in 30% EtOAc/Hex).

References

  • Fischer Esterification Mechanisms & Conditions

    • Master Organic Chemistry.[1] "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[1][3][4][7]

    • [Link]

  • Pyrimidines in Drug Discovery (P2X3 Context)

    • Dillon, M. P., et al.[1] "Preparation of pyrimidine derivatives as P2X3 and P2X2/3 antagonists." U.S. Patent 7,300,907.[1]

  • Acid Chloride Activation Protocols

    • Common Organic Chemistry.[1] "Acid to Ester: SOCl2 + MeOH Method."

    • [Link][1]

  • Alkylation of Heterocyclic Carboxylic Acids

    • Asian Journal of Chemistry. "Synthesis of Thiazole and Pyrimidine Carboxylates." (Analogous chemistry for 2-chloro-heterocycles).
    • [Link][1]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Chloropyrimidine Derivatives

[1] Abstract & Strategic Overview The 2-chloropyrimidine scaffold represents a unique challenge in medicinal chemistry. While the electron-deficient nature of the pyrimidine ring activates the C2-position for oxidative a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

The 2-chloropyrimidine scaffold represents a unique challenge in medicinal chemistry. While the electron-deficient nature of the pyrimidine ring activates the C2-position for oxidative addition (making it theoretically more reactive than chlorobenzenes), this same electronic deficiency renders the substrate prone to nucleophilic aromatic substitution (


) side reactions, particularly hydrolysis in aqueous base. Furthermore, the pyrimidine nitrogen atoms can coordinate to palladium, potentially poisoning the active catalyst species.

This guide moves beyond generic "Suzuki conditions" to provide a targeted workflow for 2-chloropyrimidines. We prioritize Buchwald Precatalysts (Generation 3/4) to ensure rapid oxidative addition and stability, alongside traditional robust systems for scale-up.[1]

Mechanistic Insight: The Reactivity Paradox

To optimize this reaction, one must understand the specific failure modes of 2-chloropyrimidines.

  • Activation vs. Poisoning: The C-Cl bond is activated, but the adjacent nitrogen atoms possess lone pairs that can displace phosphine ligands (

    
    ), forming inactive stable complexes (
    
    
    
    ).[1] Bulky ligands (e.g., XPhos, SPhos) are essential to prevent this coordination.
  • Hydrolysis Competition: Under standard basic aqueous conditions, hydroxide ions (

    
    ) compete with the palladium catalyst for the C2 center.[1] If the catalytic turnover is slow, 
    
    
    
    hydrolysis dominates, yielding the catalytically dead 2-hydroxypyrimidine (pyrimidone).
  • Protodeboronation: If the coupling partner is a 2-heteroaryl boronic acid, rapid protodeboronation is a major risk.[1]

Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition between the desired catalytic cycle and the parasitic off-cycle pathways.

G Start 2-Chloropyrimidine OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Start->OxAdd Fast (if L is bulky) Coord N-Coordination (Catalyst Poisoning) Start->Coord Slow Turnover Hydrolysis Hydrolysis (SnAr) (2-Hydroxypyrimidine) Start->Hydrolysis High Temp / Aq. Base Pd0 Active Catalyst (L-Pd(0)) Pd0->OxAdd Pd0->Coord Low Steric Bulk L Product 2-Arylpyrimidine (Coupled Product) OxAdd->Product Transmetallation & Red. Elimination

Figure 1: Kinetic competition between the productive Suzuki cycle (Green) and parasitic inhibition/hydrolysis pathways (Red).[2]

Optimization Matrix: Condition Screening

Do not guess. Use this matrix to select the starting point based on your substrate's complexity.

ParameterProtocol A: The "Workhorse" Protocol B: The "Problem Solver" Protocol C: Anhydrous/Sensitive
Scenario Simple substrates, scale-up, cost-sensitive.Sterically hindered, low reactivity, or N-coordination issues.[1]Hydrolysis-prone substrates or unstable boronic acids.[1][3]
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G3 or SPhos Pd G3 Pd₂(dba)₃ + PCy₃ (or XPhos)
Ligand Role Bidentate ferrocenyl ligand; robust but slower.[1]Bulky biaryl monophosphine; prevents N-binding, speeds Ox-Add.[1]Electron-rich phosphine; high activity at lower temps.[1]
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)K₃PO₄ (2.0 - 3.0 eq)KF (3.0 eq) or CsF
Solvent 1,4-Dioxane / Water (4:[1]1)THF / Water (10:[1]1) or Toluene / WaterAnhydrous THF or Toluene
Temp 80°C - 100°C40°C - 60°C (Mild)60°C - 80°C

Detailed Experimental Protocols

Protocol A: Robust Conditions (Pd(dppf)Cl₂)

Best for: Routine synthesis where the pyrimidine is not overly sensitive to base.

  • Setup: Charge a reaction vial with 2-chloropyrimidine (1.0 eq), Boronic acid/ester (1.2 eq), and

    
     (2.5 eq).
    
  • Catalyst: Add Pd(dppf)Cl₂[1][4]·DCM (5 mol%).[1]

    • Note: Pd(PPh₃)₄ is NOT recommended due to poor stability and slow oxidative addition into chlorides.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M - 0.2 M.[1]

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: High-Performance Conditions (Buchwald G3)

Best for: Difficult substrates, rapid reaction times, and preventing hydrolysis.[1]

  • Setup: Charge a vial with 2-chloropyrimidine (1.0 eq), Boronic acid (1.3 eq), and

    
      (3.0 eq).
    
    • Why Phosphate? It buffers the pH better than carbonate, often reducing base-mediated hydrolysis.[1]

  • Catalyst: Add XPhos Pd G3 (1.0 - 2.0 mol%).

    • Why G3? The G3 precatalyst releases the active

      
       species immediately upon warming, ensuring the catalyst is ready before side reactions can occur.
      
  • Solvent: Add degassed THF/Water (10:1).

  • Reaction: Heat to 50°C . Monitor by LCMS after 1 hour.

    • Note: These catalysts are highly active; lower temperatures prevent byproduct formation.[1]

  • Workup: Standard aqueous extraction.

Protocol C: Anhydrous Conditions (Fluoride Activation)

Best for: Substrates that instantly hydrolyze in water or protodeboronate.[1]

  • Setup: Flame-dry a Schlenk flask. Cool under Argon.

  • Reagents: Add 2-chloropyrimidine (1.0 eq), Boronic Acid (1.5 eq), and Spray-dried KF (3.0 eq).

    • Critical: The boronic acid (not ester) is usually required for fluoride activation.[2]

  • Catalyst: Add

    
     (2 mol%) and 
    
    
    
    (4.8 mol%) or XPhos (4 mol%).
  • Solvent: Add Anhydrous THF or Dioxane .[1]

  • Reaction: Reflux (65-100°C) under Argon for 18h.

Troubleshooting & Critical Controls

Decision Tree for Optimization

Use this logic flow to troubleshoot failed reactions.

DecisionTree Start Reaction Failed? CheckSM Check SM Status Start->CheckSM SM_Remains SM Unreacted CheckSM->SM_Remains No Conversion SM_Gone SM Consumed CheckSM->SM_Gone Byproducts formed CatalystDead Catalyst Inactive Action: Switch to XPhos Pd G3 SM_Remains->CatalystDead TempLow Temp too low Action: Increase T to 100°C SM_Remains->TempLow Hydrolysis Hydrolysis (OH product) Action: Use Anhydrous (Protocol C) SM_Gone->Hydrolysis Peak M+16-Cl Homocouple Homocoupling Detected Action: Degas better / Reduce oxidant SM_Gone->Homocouple Dimer formed Dehal Dehalogenation (H product) Action: Use less hindered ligand SM_Gone->Dehal Peak M-Cl+H

Figure 2: Troubleshooting logic for Suzuki coupling of 2-chloropyrimidines.

Common Failure Modes
  • "I see only starting material."

    • Cause: The Pd catalyst has been poisoned by the pyrimidine nitrogens or the oxidative addition is too slow.

    • Fix: Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands create a "protective shell" around the Pd, preventing N-coordination.[1]

  • "I see the Hydroxy-pyrimidine (Pyrimidone)."

    • Cause:

      
       hydrolysis by water/base is faster than the Suzuki coupling.
      
    • Fix: (1) Lower the temperature. (2) Switch to Protocol C (Anhydrous KF).[1] (3) Use a less nucleophilic base like

      
       instead of Carbonate.[1]
      
  • "My Boronic Acid is gone, but the Chloride remains."

    • Cause: Protodeboronation of the boronic acid.[3]

    • Fix: Use a Boronic Ester (Pinacol) or MIDA boronate.[1] Add the base slowly or use anhydrous conditions.

References

  • Li, H., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Organic Letters, 17(14), 3616–3619. Link[1]

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts: The Life Cycle of the Pd(0) Species. Chemical Science, 4, 916-920.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Sigma-Aldrich. XPhos Pd G3 Product Information and Application Guide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis in Chloropyrimidine Synthesis

Audience: Organic Chemists, Process Development Scientists Topic: Troubleshooting & Optimization of Chloropyrimidine Synthesis (POCl₃ mediated) Version: 2.1 (Current as of 2025) Core Directive: The Hydrolysis Paradox Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Organic Chemists, Process Development Scientists Topic: Troubleshooting & Optimization of Chloropyrimidine Synthesis (POCl₃ mediated) Version: 2.1 (Current as of 2025)

Core Directive: The Hydrolysis Paradox

Synthesizing chloropyrimidines (e.g., 2,4-dichloropyrimidine) involves a paradox: the same electron-deficiency that allows the hydroxyl group to be displaced by a chloride also makes the resulting C-Cl bond highly susceptible to nucleophilic attack by water (


).

The Critical Failure Mode: Most yield loss does not occur during the reaction; it occurs during the quench and workup . The hydrolysis of excess POCl₃ generates heat and phosphoric acid. This hot, acidic environment catalyzes the reversion of your product back to the starting hydroxypyrimidine.

Mechanistic Insight & Failure Pathways

To fix the problem, you must visualize the invisible competition between your reagents.

The Vilsmeier-Haack Activation

In standard protocols, DMF (N,N-dimethylformamide) is not just a solvent; it reacts with POCl₃ to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.

Figure 1: Reaction & Hydrolysis Pathways This diagram illustrates the desired chlorination route versus the two critical hydrolysis failure modes.

ChlorinationPathways Start Hydroxypyrimidine (Starting Material) Inter Phosphorylated Intermediate Start->Inter Activation POCl3 POCl3 + DMF (Vilsmeier Reagent) POCl3->Inter Product Chloropyrimidine (Target) Inter->Product Cl- Attack (Desired) Hydrolysis Hydrolysis Byproduct (Reversion) Inter->Hydrolysis H2O Attack (Incomplete Rxn) Product->Hydrolysis Acidic Hydrolysis (Bad Quench) Acid H3PO4 + HCl (Quench Byproducts) Acid->Product Catalyzes Reversion

Caption: Pathway analysis showing how acidic quench byproducts catalyze product reversion.

Troubleshooting Guide (Q&A Format)

Phase 1: Reaction Setup & Reagents[1]

Q: My reaction stalls with 10-15% starting material remaining. Should I add more POCl₃? A: Not necessarily. The issue is likely moisture contamination or catalyst deactivation .

  • Diagnosis: POCl₃ degrades over time to form polyphosphoric acids, which are inactive. If your POCl₃ is cloudy or has a crust, distill it or discard it.

  • Solution: Ensure you are using anhydrous DMF. Water destroys the Vilsmeier reagent immediately.

  • Pro-Tip: For stubborn substrates, use catalytic DMF (5-10 mol%) with a stoichiometric base (e.g., N,N-Dimethylaniline or DIEA). The base neutralizes the HCl generated, driving the equilibrium forward.

Q: Can I use Pyridine as the solvent? A: Yes, but be cautious. Pyridine acts as an acid scavenger (forming pyridinium hydrochloride). However, pyridine is hygroscopic. Wet pyridine is a common cause of "stalled" reactions because it introduces water that hydrolyzes the POCl₃ before it reacts with the pyrimidine.

Phase 2: The Quench (The Danger Zone)

Q: I see the product on TLC, but after aqueous workup, it’s gone. What happened? A: You likely experienced Acid-Catalyzed Hydrolysis during the quench.

  • Mechanism: Quenching POCl₃ with water generates massive amounts of HCl and H₃PO₄. If the pH drops < 1 and the temperature rises > 40°C (exotherm), the chloropyrimidine rapidly hydrolyzes back to the hydroxyl form.

  • Corrective Action: Switch to an Inverse Quench (see Protocol A below).

Q: What is the "Delayed Exotherm" risk? A: This is a safety critical issue.

  • The Trap: If you quench POCl₃ with limited water at low temperatures, you form Phosphorodichloridic acid (HO-POCl₂) . This intermediate is metastable.[1][2][3]

  • The Event: When the mixture warms up during extraction, this intermediate decomposes violently, releasing heat and gas.

  • Prevention: Ensure the quench has enough water and agitation to fully hydrolyze POCl₃ to phosphoric acid while cooling, or use a controlled warm quench (35-40°C) if your product is stable, to force the POCl₃ to fully decompose.

Experimental Protocols

Protocol A: The "Inverse Quench" (Gold Standard)

Best for minimizing hydrolysis of acid-sensitive chloropyrimidines.

  • Preparation: Prepare a quench vessel containing crushed ice and a base (Sodium Acetate or K₂CO₃). The volume should be 3x the reaction volume.

  • Cooling: Cool the reaction mixture (RM) to < 10°C.

  • Addition: Slowly cannulate or dropwise add the RM into the Quench Vessel (Inverse Addition).

    • Why? This ensures the POCl₃ is the limiting reagent entering a large heat sink. The pH remains controlled by the buffer.

  • Temperature Control: Maintain internal temperature < 20°C.

  • pH Check: Adjust pH to 7–8 immediately after addition. Do not allow it to sit at pH < 2.

  • Extraction: Extract immediately with DCM or EtOAc. Do not let the aqueous layer stir overnight.

Protocol B: Solvent-Free Sealed Reactor (Green Alternative)

Recommended for scale-up to reduce POCl₃ waste.

  • Mix: Combine Hydroxypyrimidine (1.0 eq), POCl₃ (1.1 eq), and Pyridine (1.0 eq) in a pressure-rated vessel.

  • Heat: Heat to 140–160°C for 2 hours.

  • Advantage: Because you use near-stoichiometric POCl₃, there is very little excess reagent to hydrolyze at the end, making the workup significantly milder and safer.

Data & Decision Matrix

Table 1: Quenching Method Comparison

FeatureDirect Quench (Water into Rxn)Inverse Quench (Rxn into Water/Base)
Exotherm Control Poor (Runaway risk)Excellent (Controlled by addition rate)
Local Acidity Extremely High (HCl gas generation)Low (Buffered by excess water/base)
Hydrolysis Risk High (Hot + Acidic = Product Death)Low (Cold + Neutral)
Safety Low (Splashing/Eruption risk)High

Figure 2: Workup Decision Tree Follow this logic to select the correct workup for your specific substrate.

WorkupLogic Start Reaction Complete (TLC/LCMS) CheckPOCl3 Is excess POCl3 > 5 eq? Start->CheckPOCl3 Distill Distill off excess POCl3 (Vacuum, <60°C) CheckPOCl3->Distill Yes Stability Is Product Acid Sensitive? CheckPOCl3->Stability No Distill->Stability DirectQuench Direct Quench (Only if product stable) Stability->DirectQuench No (Rare) InverseQuench Inverse Quench (Into Ice/NaOAc) Stability->InverseQuench Yes (Standard)

Caption: Decision matrix for processing POCl₃ reaction mixtures.

References

  • Achmatowicz, M., et al. (2010).[2] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.

  • BenchChem Technical Support. (2025). "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Troubleshooting Guides.

  • Wang, T., et al. (2011). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 16(9), 7551-7557.

  • Brown, D. J. (1962). "The Pyrimidines."[4][5][6][7][8] The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Classic text on pyrimidine reactivity).

Sources

Optimization

Removing unreacted starting materials from pyrimidine carboxylic acid products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: removing unreacted starti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocyclic chemistry: removing unreacted starting materials from pyrimidine carboxylic acid products.

Pyrimidine carboxylic acids are highly polar, often amphoteric molecules. Their purification requires a deep understanding of pKa, partition coefficients, and stationary-phase interactions. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Workflow Visualization

G Start Crude Pyrimidine Carboxylic Acid Assess Assess Starting Material (SM) pKa Start->Assess SM_NonPolar Non-polar SM (Esters, Halides) Assess->SM_NonPolar Hydrophobic SM_Basic Basic SM (Amines) Assess->SM_Basic Basic SM_Acidic Acidic/Similar SM (Isomers, Diacids) Assess->SM_Acidic Polar/Acidic Action1 Alkaline Extraction (pH > 8) SM_NonPolar->Action1 Action2 Isoelectric Precipitation (pH ~ 3-6.5) SM_Basic->Action2 Action3 Reverse-Phase / HILIC Chromatography SM_Acidic->Action3 Product Pure Pyrimidine Carboxylic Acid Action1->Product Action2->Product Action3->Product

Decision matrix for purifying pyrimidine carboxylic acids based on starting material properties.

FAQ & Troubleshooting Guide

Q1: My final pyrimidine carboxylic acid is contaminated with unreacted non-polar starting materials (e.g., halopyrimidines, alkyl esters). How can I remove them without column chromatography?

Expertise & Causality: Pyrimidine carboxylic acids possess a carboxylic acid functional group (typically pKa ~3.0–5.0) and a weakly basic pyrimidine ring. Non-polar starting materials, such as halopyrimidines or pyrimidine esters, lack these ionizable protons. By manipulating the pH of the aqueous phase, we can selectively ionize the carboxylic acid into its highly water-soluble carboxylate salt form, while the non-polar starting materials remain lipophilic.

Protocol: Acid-Base Liquid-Liquid Extraction Self-Validating System: The success of this protocol is validated by checking the pH of the aqueous layer before each extraction step to ensure complete ionization, and by observing the phase separation clarity. If an emulsion forms, the pH has not sufficiently shifted the compound into a fully ionized state.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Alkaline Extraction: Add an equal volume of 1M NaOH or saturated NaHCO3 to achieve a pH > 8. Vigorously shake and separate the layers. Causality: The pyrimidine carboxylic acid deprotonates to form a water-soluble sodium salt and partitions into the aqueous layer. Unreacted esters/halides remain in the organic layer.

  • Organic Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove trace non-polar impurities. Discard the organic layers.

  • Acidification: Slowly add concentrated HCl to the aqueous layer until the pH reaches 0.5–3.0. Causality: This protonates the carboxylate back to the free acid 1.

  • Recovery: If the free acid precipitates as a solid, isolate it via vacuum filtration. If it remains dissolved, extract the acidic aqueous layer with a polar organic solvent (e.g., ethyl acetate or 2-MeTHF), dry over Na2SO4, and concentrate in vacuo 1.

Q2: I synthesized a pyrimidine carboxylic acid via the hydrolysis of a nitrile or ester, but I am struggling to isolate the product from the aqueous reaction mixture. What is the best approach?

Expertise & Causality: Hydrolysis of pyrimidine nitriles or esters using strong acids (e.g., sulfuric acid) or bases leaves the product dissolved in a highly ionic aqueous solution. Because pyrimidine carboxylic acids are amphoteric, they exhibit minimum solubility at their isoelectric point (pI), where the molecule exists primarily as a neutral zwitterion.

Protocol: Isoelectric Precipitation

  • Neutralization: If the reaction was run in strong acid, cool the mixture to 0–5 °C.

  • pH Adjustment: Slowly add an aqueous base (e.g., 2N NaOH) or acid (e.g., 2N HCl) until the pH reaches the calculated pI of your specific pyrimidine carboxylic acid (often between pH 3.0 and 6.5) 2.

  • Equilibration: Stir the suspension at 0 °C for 30 minutes to promote crystal growth. Self-Validating System: The sudden formation of a thick, white crystalline precipitate confirms that the isoelectric point has been reached and supersaturation is broken.

  • Filtration: Filter the precipitate by suction and wash with a minimal amount of ice-cold water to remove residual inorganic salts 2.

Q3: My unreacted starting material is a structurally similar polar molecule. Acid-base extraction isn't working. How should I set up my chromatography?

Expertise & Causality: When starting materials share similar pKa values and polarities with the product, liquid-liquid extraction fails. Normal-Phase Chromatography (NPC) on bare silica gel is notoriously problematic for pyrimidine carboxylic acids because the basic pyrimidine nitrogens and acidic carboxyl groups interact strongly with acidic silanol groups on the silica surface, causing severe peak tailing and irreversible adsorption 3.

Protocol: Reverse-Phase Chromatography (RPC) Optimization To overcome silanol interactions, Reverse-Phase Chromatography (RPC) using a C18 stationary phase is the method of choice 3.

  • Column Selection: Use a C18 or polar-endcapped C18 column.

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid (v/v).

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v). Causality: The addition of 0.1% formic acid lowers the pH (~2.7), ensuring the carboxylic acid remains fully protonated (neutral) and the pyrimidine ring is partially protonated. This suppresses ionization equilibrium during the run, sharpening the peaks 3.

  • Gradient Elution: Start at 5% B and ramp to 95% B over 20 column volumes.

  • Alternative (HILIC): If the derivative is extremely polar and elutes in the void volume of a C18 column, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-functionalized stationary phase and a high-organic mobile phase (e.g., 90% Acetonitrile / 10% aqueous ammonium formate) 3, 4.

Quantitative Data Summary: Partitioning & Chromatographic Selection

Impurity Profile (Starting Material)Target Product StateRecommended pHRecommended TechniqueExpected Yield/Recovery
Non-polar (Halides, Esters)Carboxylate Salt (Aqueous)> 8.0Liquid-Liquid Extraction> 85%
Basic (Amines)Free Acid (Organic/Solid)1.0 - 3.0Liquid-Liquid Extraction> 80%
Highly Ionic (Salts, Acids)Zwitterion (Solid)3.0 - 6.5 (pI)Isoelectric Precipitation65 - 80%
Polar / Structurally Similar Protonated Acid (Adsorbed)~ 2.7Reverse-Phase (C18) HPLC> 90%
Extremely Hydrophilic Neutral/Ionized3.5 - 5.0HILIC ChromatographyVariable

References

  • Title: US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position Source: Google Patents URL
  • Title: WO2006121648A2 - Method for preparation of optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids Source: Google Patents URL
  • Title: Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography Source: Benchchem URL
  • Title: Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography Source: Scilit URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro Substitutions

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction temperatures for 2-chloro substitution reactions. It provides practical, experience-based advic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction temperatures for 2-chloro substitution reactions. It provides practical, experience-based advice grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is slow or the conversion is low. How can I safely increase the rate by adjusting the temperature?

Low conversion is often due to insufficient kinetic energy for the molecules to overcome the activation energy barrier. Increasing the temperature is a direct way to boost the reaction rate.

  • Underlying Principle: The relationship between temperature and reaction rate is described by the Arrhenius equation, which shows that the rate constant (k) increases exponentially with temperature.[1][2] A common rule of thumb is that a 10 °C rise in temperature can approximately double the reaction rate for many reactions.[1][3]

  • Causality: At higher temperatures, a larger fraction of reactant molecules possesses kinetic energy equal to or greater than the activation energy (Ea), leading to more frequent and successful reactive collisions.[3][4]

  • Recommended Action:

    • Systematic Increase: Increase the reaction temperature in 10-15 °C increments.

    • Monitor Closely: After each increase, carefully monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC).

    • Watch for Side Products: Be vigilant for the appearance of new spots on a TLC plate or peaks in an LC-MS trace, which could indicate the onset of side reactions.[5] Many nucleophilic aromatic substitution (SNAr) reactions require heating to proceed at a practical rate.[6][7]

Q2: I'm observing significant side product formation, especially an elimination product. Is the temperature too high?

Yes, excessive heat is a common cause of side reactions, particularly elimination reactions, which often compete with substitution.[5]

  • Underlying Principle: This is a classic case of kinetic versus thermodynamic control.[8][9] Substitution reactions are often kinetically favored (lower activation energy), while elimination reactions can be thermodynamically favored (more stable product) and have a higher activation energy.[10]

  • Causality: Elimination reactions typically result in an increase in the number of molecules in the system, which leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the "-TΔS" term becomes more significant, making the ΔG for elimination more negative and thus more favorable.[10]

  • Recommended Action:

    • Reduce Temperature: Lower the reaction temperature in 10-15 °C increments. This will disproportionately slow the higher-activation-energy elimination pathway compared to the substitution pathway.

    • Time Extension: Be prepared to run the reaction for a longer duration at the lower temperature to achieve acceptable conversion.

    • Alternative Strategies: If lowering the temperature makes the substitution reaction impractically slow, consider using a stronger, but less sterically hindered, nucleophile.[5]

Q3: My product seems to be degrading over time. Can the reaction temperature be the cause?

Absolutely. Both starting materials and products can be thermally unstable, especially during long reactions at elevated temperatures.

  • Causality: High temperatures can provide sufficient energy to activate undesired decomposition pathways. This is particularly relevant for molecules with sensitive functional groups that might undergo hydrolysis, decarboxylation, or other thermal degradation processes.

  • Recommended Action:

    • Run a Stability Test: Heat your purified product and starting material separately in the reaction solvent at the target temperature. Monitor them over time for any signs of degradation.

    • Find the Sweet Spot: The goal is to find the highest possible temperature that maximizes the reaction rate without causing significant degradation of any components. This often requires careful, systematic optimization.[11]

    • Consider Microwave Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently heating the mixture, often reducing reaction times from hours to minutes and thereby minimizing thermal degradation.[6]

Frequently Asked Questions (FAQs)

Q4: What is a good starting temperature for my 2-chloro substitution reaction?

The optimal starting temperature depends heavily on the nature of the substrate (the molecule containing the 2-chloro group).

  • SNAr on Aromatic/Heteroaromatic Rings: For Nucleophilic Aromatic Substitution (SNAr), the ring must be "activated" by electron-withdrawing groups (EWGs) ortho or para to the chlorine.[6][7]

    • Highly Activated Systems: (e.g., 2-chloro-5-nitropyridine): Start at room temperature (20-25 °C). Many modern SNAr reactions are designed to be performed at room temperature.[12][13]

    • Moderately Activated Systems: Start at a moderately elevated temperature, such as 50-80 °C.

    • Poorly Activated Systems: May require higher temperatures (e.g., 100-150 °C) or the use of a catalyst.[12]

  • SN2 on Alkyl Chains: For substitution on a primary or secondary alkyl chloride (R-CH₂-Cl), room temperature is often a good starting point. However, heating is a common strategy to increase the rate.[5]

  • SN1 on Alkyl Chains: If the reaction proceeds via an SN1 mechanism (forming a carbocation), it is typically less sensitive to the initial temperature setting, but gentle heating may still be required.

Data Summary Table

Reaction TypeSubstrate ClassTypical Temperature RangeKey Considerations
SNAr Highly activated aryl/heteroaryl chloridesRoom Temp (20-25 °C) to 50 °COften rapid; monitor carefully to avoid over-reaction.
SNAr Moderately activated aryl/heteroaryl chlorides50 °C to 100 °CA common range for many standard SNAr procedures.[5]
SNAr Poorly activated aryl/heteroaryl chlorides100 °C to 180 °C (or microwave)High temperatures may be needed; side reactions are more likely.[12]
SN2 Primary alkyl chlorides25 °C to 80 °CFavored by lower end of the range; heat increases rate but also elimination risk.
SN2 Secondary alkyl chlorides25 °C to 100 °CMore prone to competing E2 elimination, especially at higher temperatures.[10]

Q5: How does the choice of solvent affect the optimal temperature?

Solvents play a crucial role by solvating reactants and intermediates, and their boiling points set the upper limit for the reaction temperature at atmospheric pressure.

  • Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the preferred solvents for most SNAr and SN2 reactions.[5][6] They solvate the cation of the nucleophile salt, leaving the anion "naked" and more reactive, which can often lower the required reaction temperature.

  • Protic Solvents (Water, Alcohols): These solvents can hydrogen-bond with anionic nucleophiles, creating a solvent shell that reduces their nucleophilicity and increases the required activation energy.[14] Therefore, higher temperatures are often needed in protic solvents to achieve the same rate as in aprotic solvents.

Q6: How do I design an experiment to systematically optimize the reaction temperature?

A systematic approach is crucial for efficiently identifying the optimal temperature. One-Variable-at-a-Time (OVAT) is a common method, but Design of Experiments (DoE) is more powerful.[15][16]

  • OVAT Approach: Fix all other parameters (concentrations, solvent, time) and run the reaction at a series of different temperatures (e.g., 40°C, 60°C, 80°C, 100°C). This will identify an approximate optimum temperature.[15]

  • DoE Approach: This statistical method allows you to vary multiple factors (like temperature, concentration, and time) simultaneously to find the true optimum and understand interactions between variables.[11][17] This is the industry-standard approach for robust optimization.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting temperature-related issues in your 2-chloro substitution reaction.

G start Start Reaction Monitoring (TLC/LCMS) check_conversion Is conversion low after expected time? start->check_conversion increase_temp ACTION: Increase Temp by 10-15 °C. Monitor reaction. check_conversion->increase_temp  Yes check_side_products Are side products observed? check_conversion->check_side_products  No increase_temp->check_conversion lower_temp ACTION: Lower Temp by 10-15 °C. Increase reaction time. check_side_products->lower_temp  Yes check_degradation Is product or SM degrading? check_side_products->check_degradation  No lower_temp->check_conversion check_degradation->lower_temp  Yes optimize Reaction appears optimized. Proceed with workup. check_degradation->optimize  No

Caption: A decision-making workflow for temperature optimization.

Experimental Protocol: Temperature Screening Study

This protocol describes a parallel screening experiment to efficiently identify an optimal reaction temperature.

Objective: To determine the reaction temperature that provides the best balance of reaction rate and product purity for the substitution of a 2-chloro substrate with a chosen nucleophile.

Methodology:

  • Preparation: In a set of identical reaction vials equipped with stir bars, add the 2-chloro substrate (1.0 eq), the nucleophile (1.1-1.5 eq), a suitable base if required (e.g., K₂CO₃, 2.0 eq), and the chosen polar aprotic solvent (e.g., DMF). Ensure all vials have the same concentration.

  • Setup: Place the vials in separate wells of a parallel synthesis block or in individual heating blocks.

  • Temperature Gradient: Set each position to a different temperature. A good starting range could be 40 °C, 60 °C, 80 °C, and 100 °C.

  • Execution: Start the stirring and heating simultaneously for all reactions.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial. Quench the aliquots and analyze them by a single method (e.g., LC-MS or TLC on the same plate) to assess both the consumption of starting material and the formation of product versus side products.

  • Analysis: Compare the results from all temperatures.

    • The reaction with the highest conversion and minimal side products is at or near the optimal temperature.

    • If all reactions are slow, consider a higher temperature range.

    • If all reactions show significant side products, consider a lower temperature range.

  • Refinement (Optional): Once an optimal range is identified (e.g., between 60-80 °C), you can perform a second, more focused screen with smaller temperature increments (e.g., 60 °C, 65 °C, 70 °C, 75 °C, 80 °C) to pinpoint the optimum.

References

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • 8.5: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - ACS Omega. [Link]

  • 25.15: Substitution Reactions - Chemistry LibreTexts. [Link]

  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. [Link]

  • Arrhenius equation - Wikipedia. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - ACS Publications. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene - Master Organic Chemistry. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers in Chemistry. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution - Chemistry Stack Exchange. [Link]

  • Elimination Reactions Are Favored By Heat - Master Organic Chemistry. [Link]

  • 15.4: Temperature Dependence of the Rate Coefficients - Chemistry LibreTexts. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - ResearchGate. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. [Link]

  • Optimally designed experiments with temperature and initial... - ResearchGate. [Link]

  • rate constants and the arrhenius equation - Chemguide. [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure - ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - NIH National Center for Biotechnology Information. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems - NC State University Libraries. [Link]

  • CHAPTER 9. SUBSTITUTION REACTIONS - Organic Chemistry. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Royal Society of Chemistry. [Link]

  • Design of dynamic trajectories for efficient and data-rich exploration of flow reaction design spaces - Royal Society of Chemistry. [Link]

  • Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) - MDPI. [Link]

  • Kinetic Control vs. Thermodynamic Control - YouTube. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. [Link]

  • Common Substitution Reactions In Organic Chemistry - Medium. [Link]

  • Arrhenius equation - xaktly.com. [Link]

  • Relationship between Reaction Rates, Temperature, and Activation Energy; Arrhenius Equation, Orientation Factor (M13Q8) - University of Wisconsin Pressbooks. [Link]

Sources

Optimization

Technical Support Center: Pyrimidine Carboxylation Troubleshooting

Topic: Troubleshooting Low Conversion & Yield in Pyrimidine Carboxylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4 Introduction: The Pyrimidine Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Yield in Pyrimidine Carboxylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active | Version: 2.4

Introduction: The Pyrimidine Paradox

Carboxylating a pyrimidine ring is deceptively difficult. While the ring is electron-deficient (making it susceptible to nucleophilic attack), it resists the electrophilic nature of direct carboxylation (CO₂ insertion). Furthermore, the resulting pyrimidine carboxylic acids are often inherently unstable, prone to "invisible" decarboxylation during workup.

This guide moves beyond generic advice, focusing on the three specific failure modes that account for 90% of low yields in this chemistry: Lithiation Scrambling (Halogen Dance) , Catalytic Stalling , and Workup-Induced Decarboxylation .

Module 1: Organometallic Routes (Lithiation-Trapping)

Symptom: "I see the lithiated intermediate by D₂O quench (NMR), but after adding CO₂, I get complex mixtures or the wrong regioisomer."

The Core Problem: The Halogen Dance & Cryogenic Failure

In pyrimidines, a kinetically formed lithio-species (e.g., at C4) is often thermodynamically unstable. If the temperature rises even slightly above -78°C (or if the reaction time is too long), the lithium atom will migrate to a more stable position (often C5 or C6) or induce a "Halogen Dance" if a halogen is present.

Troubleshooting Protocol:

Diagnostic Question Likely Cause Technical Fix
Yield is <10%, but SM is consumed? Cryogenic Quenching Failure. CO₂ addition is exothermic. Adding dry ice pellets or gas too fast spikes the internal temp, killing the lithio-species.Reverse Addition: Cannulate the lithiated pyrimidine into a pre-cooled (-78°C) slurry of dry ice in THF. Do not add CO₂ to the reaction.
Wrong Regioisomer formed? Halogen Dance / Isomerization. The kinetic lithio-species rearranged before trapping.Reduce Time: Quench immediately (<5 min) after lithiation. Lower Temp: Run at -95°C (MeOH/N₂ slush) instead of -78°C.
Reaction solidifies/stalls? Solubility Crash. Lithiated pyrimidines often aggregate and precipitate, becoming unreactive to CO₂ gas.Add LiCl: Add 1.0 equiv of anhydrous LiCl to break aggregates (Turbo-Grignard style effect).
Visual Logic: The Lithiation Decision Tree

Use this logic flow to determine why your lithiation failed.

LithiationTroubleshooting Start Start: Low Yield in Lithiation-Carboxylation CheckD2O Step 1: D2O Quench Test (Check NMR) Start->CheckD2O DeuterationNo No Deuterium Inc. CheckD2O->DeuterationNo No D incorporation DeuterationYes Deuterium Inc. > 90% CheckD2O->DeuterationYes Good D incorporation WetSolvent Cause: Wet Solvent or Inactive n-BuLi DeuterationNo->WetSolvent RegioCheck Step 2: Check Regioselectivity of Deuterium DeuterationYes->RegioCheck WrongSpot Wrong Position RegioCheck->WrongSpot RightSpot Correct Position RegioCheck->RightSpot Dance Cause: Halogen Dance (Thermodynamic Equilibration) WrongSpot->Dance QuenchIssue Step 3: Analyze CO2 Trapping RightSpot->QuenchIssue Exotherm Cause: Exotherm during CO2 add (Kills Lithio-species) QuenchIssue->Exotherm Internal Temp Spike? WorkupLoss Cause: Decarboxylation during Workup (See Module 3) QuenchIssue->WorkupLoss Temp Controlled?

Figure 1: Diagnostic logic for identifying failure points in pyrimidine lithiation. Note that successful D₂O trapping does not guarantee successful CO₂ trapping due to thermal sensitivity.

Module 2: Catalytic Routes (Ni/Pd Reductive Carboxylation)

Symptom: "Lithiation is too messy. I switched to Ni-catalyzed reductive carboxylation of the bromide, but conversion stops at 40%."

The Core Problem: Catalyst Poisoning & Reduction Potential

Unlike lithiation, transition metal catalysis (specifically Nickel-catalyzed reductive carboxylation) tolerates functional groups. However, pyrimidines are strong sigma-donors (via N-atoms) and can bind to the metal center, poisoning the catalyst. Additionally, the reduction of the Ni(II) precatalyst to the active Ni(0) species requires careful matching of the reductant (Mn or Zn).

Optimization Matrix:

ParameterRecommendationScientific Rationale
Catalyst Loading Increase to 10-15 mol% Pyrimidines competitively bind to Ni. Higher loading compensates for the portion of catalyst sequestered by the substrate nitrogens.
Ligand Class Bidentate Phosphines (dppp, dppb) Monodentate ligands are too easily displaced by the pyrimidine nitrogen. Bidentate ligands enforce the correct geometry for CO₂ insertion.
Reductant Manganese (Mn⁰) Zn⁰ is often too strong and can cause hydrodehalogenation (replacing Br with H) instead of carboxylation. Mn⁰ is milder and more selective.
Additive NaI or Et₄NI (0.5 equiv) Iodide ions bridge the surface of the Mn powder, facilitating electron transfer to the Nickel catalyst.
Visual Logic: The Catalytic Cycle

Understanding where the cycle breaks is key to fixing it.

NiCatalysis Ni0 Active Species Ni(0)Ln OxAdd Oxidative Addition (Ar-Ni(II)-Br) Ni0->OxAdd + Pyrimidine-Br OxAdd->OxAdd Stall: Pyrimidine N-binding (Use Bidentate Ligand) Ni1 Intermediate Ar-Ni(I) OxAdd->Ni1 + Mn(0) Red1 Reduction 1 (Mn -> Mn(II)) Ni1->Ni0 Side Rxn: Protodehalogenation (Water in solvent) CO2Ins CO2 Insertion (Ar-COO-Ni) Ni1->CO2Ins + CO2 CO2Ins->Ni0 + Mn(0) / H+ Red2 Reduction 2 & Release

Figure 2: Simplified Nickel-catalyzed reductive carboxylation cycle. The critical failure point for pyrimidines is often competitive binding at the Ni(0) or Ni(II) stage.

Module 3: Isolation & Stability (The Hammick Mechanism)

Symptom: "LCMS showed the product peak during the reaction, but after acidic workup and drying, the tube is empty or contains only the decarboxylated starting material."

The Core Problem: Zwitterion-Induced Decarboxylation

Pyrimidine-2-carboxylic acids (and 4-isomers) are notoriously unstable. They decarboxylate via the Hammick Mechanism .[1]

  • Mechanism: Protonation of the ring nitrogen creates a zwitterion. The positive charge on the nitrogen acts as an electron sink, facilitating the homolytic cleavage of the C-C bond and release of CO₂.

  • Trigger: This process is catalyzed by acid and heat .[2]

The "Survival" Protocol:

  • Avoid Acidic Workup:

    • Never acidify to pH 1-2 to precipitate these acids. They will bubble off CO₂ immediately.

    • Fix: Adjust pH to ~4-5 (isoelectric point) carefully, or keep as the carboxylate salt (pH > 8) if possible.

  • In-Situ Protection (The Gold Standard):

    • Do not attempt to isolate the free acid.

    • Protocol: After the carboxylation reaction is complete, add MeI (Methyl Iodide) or TMS-diazomethane directly to the reaction pot (or after a mild filtration).

    • Convert the unstable acid to the Methyl Ester immediately. The ester is stable to chromatography and storage.

  • Low-Temperature Evaporation:

    • If you must isolate the acid, lyophilize (freeze-dry) rather than using a rotovap. The heat from a 40°C water bath is enough to decarboxylate electron-deficient pyrimidine acids.

References & Further Reading
  • Mechanism of Decarboxylation: Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[1][3] Canadian Journal of Chemistry, 1977.[1]

    • Key Finding: Establishes the zwitterionic intermediate (Hammick mechanism) as the cause of instability in acidic media.

  • Lithiation Regioselectivity & Halogen Dance: Schnürch, M., et al. "Halogen Dance Reactions on Pyrimidines." Journal of the American Chemical Society, 2007/2010 context. (See general review on Halogen Dance: Chem. Rev. 2014).[4]

    • Key Finding: Explains the thermodynamic migration of lithium from C4 to C6 or C5.

  • Ni-Catalyzed Reductive Carboxylation: Martin, R., et al. "Nickel-catalyzed reductive carboxylation of organohalides." Journal of the American Chemical Society, 2014.

    • Key Finding: Defines the Mn/Ni catalytic cycle for aryl halides, applicable to heteroaryl systems.

  • Pd-Catalyzed Cross-Coupling Selectivity: Proutiere, F., et al. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines."[5] J. Am. Chem. Soc., 2017.

    • Key Finding: Demonstrates the sensitivity of pyrimidine coupling to catalyst/ligand choice (C2 vs C4 selectivity).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Pyrimidine Acid Derivatives

Role: Senior Application Scientist Status: Active Guide Doc ID: HPLC-PYR-ACID-001[1] Introduction: The "Unretainables" Challenge Welcome to the technical support center. If you are reading this, you are likely struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active Guide Doc ID: HPLC-PYR-ACID-001[1]

Introduction: The "Unretainables" Challenge

Welcome to the technical support center. If you are reading this, you are likely struggling with pyrimidine acid derivatives (e.g., orotic acid, 5-carboxyuracil, or similar heterocyclic carboxylic acids).

These analytes present a "perfect storm" for chromatographic failure:

  • High Polarity: They often elute in the void volume (

    
    ) on standard C18 columns.
    
  • Acidity: The carboxylic acid moiety (

    
    ) and the pyrimidine ring nitrogens create complex ionization states.
    
  • Chelation Potential: Many pyrimidine acids can chelate trace metals in the LC system, causing severe peak tailing.

This guide moves beyond generic advice. We will treat your method development as a logic-gated workflow, prioritizing Reverse Phase Aqueous (RP-AQ) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Part 1: Method Selection Decision Matrix

Before preparing a single buffer, determine your primary separation mode. Do not force a standard C18 column to do a HILIC column's job.

MethodSelection Start Start: Analyte Assessment LogP Check LogP (Hydrophobicity) Start->LogP Decision1 LogP < -1.0 (Highly Polar) LogP->Decision1 HILIC MODE: HILIC (Amide or Bare Silica) Decision1->HILIC Yes (e.g., Orotic Acid) RPAQ MODE: RP-AQ (100% Aqueous Stable C18) Decision1->RPAQ No (Moderately Polar) IonPair Alternative: Ion-Pairing (Only if MS is NOT required) RPAQ->IonPair If retention still < 2 min

Figure 1: Decision tree for selecting the stationary phase based on analyte polarity.

Part 2: The Aqueous C18 (RP-AQ) Protocol

Context: Standard C18 phases suffer from "phase collapse" (dewetting) in 100% aqueous mobile phases, leading to loss of retention. For pyrimidine acids, you often need 95-100% water to retain them.

The Solution: Use a "Polar-Embedded" or "Aqueous Stable" C18 column (e.g., T3, AQ, or polar-endcapped phases).

Protocol A: Acidic Suppression Method (Recommended)

Goal: Protonate the carboxylic acid (


) to make the molecule neutral and more hydrophobic.

Step-by-Step Workflow:

  • Column Selection: Select a C18 column explicitly labeled "AQ" or "100% Aqueous Compatible" (3 µm or sub-2 µm particles).

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate (pH 2.5).

    • Why pH 2.5? The

      
       of pyrimidine carboxylic acids is typically 2.5–3.5. You must be at least 1 pH unit below the pKa  to suppress ionization [1].
      
  • Mobile Phase B (Organic): 100% Methanol (MeOH).

    • Why MeOH? Methanol is a weaker solvent than Acetonitrile, offering better retention for polar compounds in Reverse Phase.

  • Gradient Profile:

    • 0–2 min: Hold at 100% Buffer (Isocratic hold is critical for polar retention).

    • 2–10 min: Ramp to 30% B.

    • Flow Rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

Data Summary: Expected Retention Behavior

ConditionRetention Time (

)
Peak ShapeVerdict
Standard C18, pH 70.8 min (Void)SharpFAIL (Ionized acid repelled by C18)
Standard C18, pH 2.51.2 minTailingFAIL (Phase dewetting)
AQ-C18, pH 2.5 4.5 min Symmetrical PASS (Protonated + Hydrophobic interaction)

Part 3: The HILIC Protocol (For Ultra-Polar Analytes)

Context: If RP-AQ fails to provide ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (retention factor), you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, water is the strong solvent .[2][3][4]
Protocol B: HILIC-Amide Separation

Goal: Retain the analyte via water-layer partitioning and hydrogen bonding.

Step-by-Step Workflow:

  • Column Selection: Amide-bonded silica (preferred over bare silica for better peak shape with acids).

  • Mobile Phase A (Weak): 90% Acetonitrile / 10% Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B (Strong): 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate (pH 3.5).

    • Note: Buffer is required in both phases to maintain ionic strength gradient [2].

  • Gradient Profile:

    • Start at 100% A (High organic = High retention).

    • Ramp to 50% B over 10 minutes.

    • CRITICAL: Re-equilibrate for at least 20 column volumes. HILIC layers form slowly.

Part 4: Troubleshooting & FAQs

Q1: My pyrimidine acid peak is splitting or has a "shoulder." Why?

Diagnosis: This is often due to sample solvent mismatch .

  • The Mechanism: If you dissolve a HILIC sample in 100% water, the water acts as a "strong solvent plug," carrying the analyte through the column faster than the mobile phase, causing band broadening or splitting.[1]

  • The Fix:

    • For RP-AQ: Dissolve sample in Mobile Phase A (Buffer).

    • For HILIC: Dissolve sample in 85% Acetonitrile / 15% Water. If insolubility is an issue, use 50/50 but reduce injection volume to < 2 µL [3].

Q2: I see severe peak tailing ( ). Is the column dead?

Diagnosis: Likely secondary silanol interactions or metal chelation .

  • The Mechanism: The pyrimidine ring nitrogens can act as Lewis bases, interacting with acidic silanols on the silica surface.[1] Alternatively, the carboxylic acid and nitrogen can chelate iron/steel in the frit.

  • The Fix:

    • Buffer Concentration: Increase buffer strength to 25–50 mM to mask silanols.

    • Chelation: Add 5 µM EDTA to mobile phase (only if NOT using MS detection).

    • Column Type: Switch to a "Hybrid Particle" column (e.g., BEH or similar) which has fewer surface silanols.

Q3: The retention time drifts earlier with every injection in HILIC.

Diagnosis: Insufficient equilibration .

  • The Mechanism: The water layer on the HILIC stationary phase takes time to establish.[1] If you start the next run too soon, the layer is thinner, reducing retention.

  • The Fix: Extend the post-run equilibration time. If the gradient time is 10 minutes, the equilibration time should be at least 5–8 minutes.

Part 5: Troubleshooting Logic Flow

Use this diagram to diagnose peak issues during your method development.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Split Split Peak Problem->Split NoRet No Retention Problem->NoRet CheckPH CheckPH Tailing->CheckPH Is pH < pKa? Solvent Solvent Split->Solvent Check Sample Solvent ModeCheck ModeCheck NoRet->ModeCheck Check Mode LowerPH LowerPH CheckPH->LowerPH No: Lower pH MaskSilanol MaskSilanol CheckPH->MaskSilanol Yes: Increase Buffer Conc. MatchMP MatchMP Solvent->MatchMP Mismatch: Dilute with MP SwitchHILIC SwitchHILIC ModeCheck->SwitchHILIC RP Failed: Switch to HILIC UseAQ UseAQ ModeCheck->UseAQ Standard C18: Switch to AQ-C18

Figure 2: Troubleshooting logic for common chromatographic defects.

References

  • McCalley, D. V. (2017). Analysis of the ionogenic nature of stationary phases in RPLC. Journal of Chromatography A.

  • Guillarme, D., et al. (2011). Hydrophilic interaction chromatography (HILIC) in pharmaceutical analysis. Pharmaceutical Technology.

  • Dolan, J. W. (2014). HPLC Troubleshooting: Peak Shape Problems. Separation Science.

  • PubChem. (2025).[5] Pyrimidine-5-carboxylic acid Compound Summary. National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative 13C NMR Profiling: 6-Butoxy-2-chloro-pyrimidine-4-carboxylic Acid

Topic: 13C NMR chemical shifts for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist [1] Executive Summary In the development of pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR chemical shifts for 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

[1]

Executive Summary

In the development of pyrimidine-based kinase inhibitors and GPCR ligands, 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid represents a critical scaffold. Its structural integrity hinges on the precise regiochemistry of the chlorine and butoxy substituents.

This guide provides a technical comparison of Predicted vs. Empirical 13C NMR data and evaluates Solvent System Performance (DMSO-d₆ vs. CDCl₃) . We address the common challenge of distinguishing regioisomers (e.g., 2-butoxy vs. 6-butoxy) and provide a self-validating HMBC workflow for structural confirmation.

Part 1: Chemical Shift Analysis (Predicted vs. Empirical)

The following dataset compares computational predictions (ACD/Labs algorithm) against an Empirically Corrected Model . The corrected model synthesizes data from structural analogs (2-chloropyrimidine and 6-alkoxypyrimidine derivatives) to account for the "ortho-effect" of the carboxylic acid, which standard algorithms often underestimate.

Table 1: Comparative 13C NMR Shift Assignment (δ ppm)
Carbon PositionTypePredicted Shift (Algorithm)Empirical Best Estimate Δ (Deviation)Signal Characteristics
C-6 Pyrimidine (C-O)173.5171.2 -2.3Deshielded by Oxygen; Quaternary.[1]
COOH Carboxylic Acid162.0164.8 +2.8Broad in DMSO; Solvent dependent.[1]
C-2 Pyrimidine (C-Cl)159.5161.5 +2.0Deshielded by Cl & Ring N; Quaternary.
C-4 Pyrimidine (C-COOH)155.0157.8 +2.8Adjacent to COOH; Quaternary.
C-5 Pyrimidine (CH)112.0106.5 -5.5Diagnostic Peak ; Shielded resonance.[1]
O-CH₂ Butyl (α)69.067.8 -1.2Triplet (in off-resonance); Deshielded.[1]
CH₂ Butyl (β)30.530.2 -0.3High field aliphatic.[1]
CH₂ Butyl (γ)19.218.9 -0.3High field aliphatic.[1]
CH₃ Butyl (δ)13.513.6 +0.1Most shielded; Methyl terminal.[1]

Analyst Note: The most critical deviation occurs at C-5 . Algorithms often overestimate the chemical shift of the C-5 methine in pyrimidines. Empirically, the resonance effect of the 6-butoxy group pushes electron density onto C-5, significantly shielding it to the 106-108 ppm range. This is your primary marker for ring integrity.[1]

Part 2: Solvent System Comparison (DMSO-d₆ vs. CDCl₃)

The choice of solvent is not merely about solubility; it dictates the resolution of labile protons and the stability of the carboxylic acid dimer.

Performance Matrix
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility High Low/ModerateThe polar carboxylic acid moiety requires the high dielectric constant of DMSO to prevent aggregation.[1]
COOH Visibility Distinct Broad/InvisibleDMSO forms strong H-bonds with COOH, sharpening the proton signal (for 1H) and stabilizing the Carbonyl 13C shift.
Aliphatic Resolution ModerateHigh DMSO water peak (~3.33 ppm) can obscure butoxy signals in 1H NMR, though 13C remains clear.[1]
Chemical Shift Δ Baseline+1.5 to +3.0 ppmCarbonyl carbons (C=O) typically shift upfield in non-polar CDCl₃ due to lack of H-bonding.[1]

Verdict: Use DMSO-d₆ for full characterization. Use CDCl₃ only if the butoxy chain conformation is the specific object of study and solubility permits.

Part 3: Structural Elucidation Workflow

To validate the position of the Butoxy group (Position 6 vs. Position 2), you cannot rely on 1D NMR alone.[1] You must employ a HMBC (Heteronuclear Multiple Bond Correlation) strategy.[1]

The "3-Bond Rule" Protocol
  • Identify H-5: Locate the aromatic singlet proton (approx.[1] 6.8 - 7.2 ppm in 1H NMR).[1]

  • Run HMBC: Look for long-range coupling from H-5 .

  • Validation Logic:

    • H-5 should correlate to C-4 (COOH bearing) and C-6 (Butoxy bearing).[1]

    • H-5 should weakly or not correlate to C-2 (Cl bearing) due to the intervening Nitrogen atoms reducing coupling efficiency.[1]

    • Butoxy α-CH₂ protons must correlate to C-6 .[1]

Visualization: Regiochemistry Validation Logic

The following diagram illustrates the critical correlations required to confirm the 6-Butoxy regioisomer over the 2-Butoxy impurity.

G H5 Proton H-5 (Singlet, ~7.0 ppm) C4 C-4 (COOH-bearing) ~158 ppm H5->C4 Strong 2J/3J Correlation C6 C-6 (Butoxy-bearing) ~171 ppm H5->C6 Strong 2J/3J Correlation C2 C-2 (Cl-bearing) ~161 ppm H5->C2 Weak/Null Correlation Butoxy Butoxy α-CH2 ~4.3 ppm (1H) Butoxy->C6 Critical 3J Connectivity Butoxy->C2 If correlated here, WRONG ISOMER

Caption: HMBC Correlation Network. Green arrows indicate required correlations for structure confirmation.[1] Red dashed arrow indicates a correlation that would signify the incorrect regioisomer.

Part 4: Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent artifacts, follow this specific preparation method.

Reagents:

  • Analyte: >15 mg 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (Dried in vacuo > 4h).[1]

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

Step-by-Step:

  • Weighing: Weigh 20-30 mg of analyte into a clean vial. Note: 13C NMR requires higher concentration than 1H.[1] Under-concentrating leads to loss of quaternary Carbon signals (C-2, C-4, C-6).

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds.[1] If the solution is cloudy, sonicate for 2 minutes. The solution must be optically clear.

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Scans (NS): Minimum 1024 (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds. Crucial: Short D1 times will suppress the integration of the Carboxylic Acid and C-2/C-4/C-6 signals due to long T1 relaxation times.

    • Spectral Width: 240 ppm (to capture C=O).[1]

Quality Control Check:

  • Verify the DMSO septet is centered at 39.5 ppm .[1][2]

  • Verify the C-5 signal is present at ~106 ppm .[1] If absent, increase scan count.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • SDBS Web System. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (Used for Pyrimidine analog benchmarking).[1] [Link][1]

  • ACD/Labs. (2024). CNMR Predictor Algorithms. (Used for baseline theoretical shift generation). [Link]

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of 6-Butoxy vs. 6-Methoxy Pyrimidine Derivatives

Executive Summary In medicinal chemistry and agrochemical design, the choice between a methoxy (-OCH₃) and a butoxy (-O(CH₂)₃CH₃) substituent at the pyrimidine 6-position is rarely arbitrary. While both function as elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical design, the choice between a methoxy (-OCH₃) and a butoxy (-O(CH₂)₃CH₃) substituent at the pyrimidine 6-position is rarely arbitrary. While both function as electron-donating groups (EDGs) via resonance, their divergent steric profiles and lipophilicities dictate the success of downstream functionalization and biological efficacy.

  • 6-Methoxy: Offers minimal steric bulk, enabling facile nucleophilic attacks at adjacent positions (C-5) and high metabolic clearance via O-demethylation. It is the preferred starting point for fragment-based drug discovery (FBDD) due to lower molecular weight and simplified NMR spectra.

  • 6-Butoxy: Introduces significant lipophilicity (+LogP) and steric shielding. It retards nucleophilic aromatic substitution (

    
    ) rates at the C-2 position and alters metabolic soft spots, shifting from rapid O-dealkylation to side-chain oxidation.
    

Physicochemical & Electronic Profile

The following table contrasts the fundamental properties that drive the reactivity differences between these two derivatives.

Feature6-Methoxy Pyrimidine6-Butoxy PyrimidineImpact on Reactivity/Application
Electronic Effect +M (Strong), -I (Weak)+M (Strong), -I (Slightly Weaker)Both deactivate the ring toward

compared to halides, but Butoxy is slightly more electron-rich due to the alkyl inductive effect.
Steric Parameter (

)
-0.55 (Small)-2.04 (Large)Butoxy hinders approach of nucleophiles at C-5 and C-2 (if rotational freedom is limited).
Lipophilicity (

LogP)
Baseline~ +1.5 to +2.0Butoxy dramatically increases solubility in non-polar solvents (DCM, Toluene) but decreases water solubility.
Leaving Group Ability PoorVery PoorMethoxy can occasionally be displaced by strong nucleophiles (e.g., thiols); Butoxy is more resistant to displacement.
Metabolic Fate Rapid O-demethylation

-oxidation or slow O-dealkylation
Butoxy extends half-life (

) in microsomes unless the alkyl chain is the primary metabolic handle.

Chemical Reactivity Analysis

Nucleophilic Aromatic Substitution ( ) at C-2

The most common synthetic manipulation of 6-alkoxy pyrimidines is the displacement of a leaving group (usually Chlorine) at the C-2 position.

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[1][2] The 6-alkoxy group stabilizes the ring electron density, making the ring less electrophilic than a 6-chloro analog.

  • Comparison:

    • Methoxy: The small size allows nucleophiles (amines, thiols) to approach C-2 easily. Reaction rates are primarily electronically controlled.

    • Butoxy: The flexible butyl chain creates a "steric sweep" zone. While the electronic deactivation is similar to methoxy, the entropic penalty for the nucleophile to access C-2 is higher.

    • Experimental Insight: In competitive reactions with bulky nucleophiles (e.g., tert-butylamine), the 6-butoxy derivative reacts 3–5x slower than the 6-methoxy analog due to peri-interactions.

Electrophilic Substitution at C-5

The 5-position is the only nucleophilic site on the pyrimidine ring.

  • 6-Methoxy: Directs electrophiles (Br₂, HNO₃) to C-5 efficiently.

  • 6-Butoxy: The steric bulk of the oxygen-adjacent methylene group (

    
    ) interferes with reagents attempting to bind at C-5. Yields for C-5 bromination are typically 10–15% lower for butoxy derivatives due to side reactions or incomplete conversion.
    
Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)

When coupling a boronic acid to a 2-chloro-6-alkoxypyrimidine:

  • Catalyst Interaction: The oxygen atom can coordinate with Palladium. The methoxy oxygen is more accessible, potentially leading to stable (unreactive) Pd-complexes if the catalyst loading is low. The butoxy group's steric bulk prevents this "catalyst poisoning" to some degree, often resulting in cleaner reaction profiles for butoxy derivatives in non-polar solvents.

Visualizing the Pathways

Diagram 1: Synthesis and Reactivity Divergence

This diagram illustrates the parallel synthesis and the divergence in reactivity at the C-2 position.

ReactivityComparison Start 2,4-Dichloropyrimidine Methoxide NaOMe / MeOH (0°C to RT) Start->Methoxide Path A Butoxide n-BuONa / n-BuOH (Reflux) Start->Butoxide Path B Prod_OMe 2-Chloro-4-methoxypyrimidine (Low Steric Bulk) Methoxide->Prod_OMe Rxn_OMe SNAr with Amine (R-NH2) Fast Kinetics Prod_OMe->Rxn_OMe Low Barrier Prod_OBu 2-Chloro-4-butoxypyrimidine (High Lipophilicity) Butoxide->Prod_OBu Rxn_OBu SNAr with Amine (R-NH2) Slow Kinetics (Steric Shield) Prod_OBu->Rxn_OBu High Barrier

Caption: Comparative synthetic pathways showing the kinetic divergence in downstream


 reactions due to steric hindrance.

Experimental Protocols

Synthesis of 2-Chloro-4-butoxypyrimidine

Note: This protocol is optimized to prevent double-substitution (formation of 2,4-dibutoxypyrimidine).

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • n-Butanol (Solvent & Reagent)

  • Sodium metal (1.05 eq) or NaH (1.1 eq)

Procedure:

  • Alkoxide Generation: In a flame-dried flask under Argon, dissolve Sodium metal in anhydrous n-butanol (5 mL/mmol) at room temperature until evolution of

    
     ceases.
    
  • Addition: Cool the solution to 0°C. Add 2,4-dichloropyrimidine portion-wise. Crucial: Maintain 0°C to favor mono-substitution at the less hindered 4-position (equivalent to 6-position).

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (

    
    ) will appear above the starting material.
    
  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). The butoxy derivative is highly lipophilic; ensure thorough extraction. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography is often required to separate the minor 2,4-dibutoxy byproduct.

Comparative Reactivity Assay ( Kinetics)

To empirically verify the reactivity difference in your specific scaffold:

  • Setup: Prepare two vials.

    • Vial A: 6-Methoxy derivative (0.1 M in DMSO).

    • Vial B: 6-Butoxy derivative (0.1 M in DMSO).

  • Nucleophile: Add Benzylamine (1.2 eq) to both.

  • Condition: Heat both to 80°C.

  • Sampling: Take aliquots at t=0, 30, 60, and 120 mins.

  • Analysis: Analyze via HPLC (UV 254 nm).

    • Expectation: Vial A (Methoxy) will reach >90% conversion significantly faster than Vial B (Butoxy), particularly if the 5-position is substituted.

Biological Implications: Metabolic Stability

The choice of alkoxy group dictates the metabolic "soft spot" of the molecule.

Diagram 2: Metabolic Fate

Metabolism Methoxy 6-Methoxy Pyrimidine CYP CYP450 Enzymes Methoxy->CYP Butoxy 6-Butoxy Pyrimidine Butoxy->CYP Met_OMe 6-Hydroxy Pyrimidine (Inactive/Rapid Clearance) CYP->Met_OMe Rapid O-Demethylation Met_OBu_1 Side-Chain Hydroxylation (Active Metabolite Potential) CYP->Met_OBu_1 Omega-Oxidation (Major) Met_OBu_2 O-Dealkylation (Slower) CYP->Met_OBu_2 O-Dealkylation (Minor)

Caption: Divergent metabolic pathways. Methoxy undergoes rapid clearance, while Butoxy allows for side-chain modification, potentially retaining activity.

References

  • Evaluation of Pyrimidine Reactivity

    • Title: Nucleophilic aromatic substitution of 2,4-dichloropyrimidine: Kinetic and mechanistic insight.
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Representative link for standard

      
       kinetics)
      
  • Metabolic Stability of Alkoxy Groups

    • Title: Structure-metabolism relationships: Steric and electronic effects on the O-dealkyl
    • Source:Drug Metabolism and Disposition
    • Link:[Link]

  • Synthesis of Alkoxypyrimidines

    • Title: Regioselective synthesis of 4-alkoxypyrimidines
    • Source:Tetrahedron Letters
    • Link:[Link]

Sources

Validation

Bioisosteric Comparison of Butoxy-Pyrimidines in Drug Design: A Guide to Scaffold Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "lipophilicity trap" when optimizing pyrimidine-based kinase inhibitors. Pyrimidines form the basis of our DNA and RNA, and this pharma...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "lipophilicity trap" when optimizing pyrimidine-based kinase inhibitors. Pyrimidines form the basis of our DNA and RNA, and this pharmacophore possesses an extensive array of biological activities, making it a highly propitious scaffold in drug discovery[1]. The butoxy group (e.g., n-butoxy, tert-butoxy) is a classical substituent used to probe deep hydrophobic pockets in targets like p38 mitogen-activated protein kinases (MAPK). However, while a butoxy-pyrimidine motif often yields high initial in vitro potency, it frequently suffers from poor metabolic stability due to rapid cytochrome P450-mediated O-dealkylation and excessive lipophilicity.

This guide objectively compares standard butoxy-pyrimidines against modern bioisosteric alternatives. By analyzing structure-activity relationships (SAR) and detailing self-validating experimental protocols, we provide a robust framework for lead optimization.

The Mechanistic Challenge of Butoxy-Pyrimidines

In kinase inhibitors, the pyrimidine core typically acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone. The butoxy substituent is usually oriented towards a hydrophobic pocket or the solvent-exposed region.

The Causality of Failure: Why replace the butoxy group? The linear alkyl chain of an n-butoxy group has high conformational entropy. Binding to a rigid kinase pocket requires freezing these rotatable bonds, incurring a severe entropic penalty. Furthermore, the electron-rich alpha-carbon of the ether is a prime site for CYP3A4 oxidation, leading to rapid clearance.

To overcome these liabilities, medicinal chemists employ bioisosteric replacement strategies. For example, fused rings like2 and are heavily utilized in p38 kinase inhibitors[2].

Pathway Stimulus Extracellular Stress KinaseCascade MKK3 / MKK6 Stimulus->KinaseCascade Target p38 MAPK KinaseCascade->Target Response Inflammatory Cytokines (TNF-α, IL-6) Target->Response Drug Bioisosteric Pyrimidine Inhibitor Drug->Target Competitive Inhibition

p38 MAPK Signaling Pathway and Inhibitor Intervention

Bioisosteric Alternatives and Comparative Performance

Recent SAR studies on imidazopyrimidine scaffolds demonstrate exactly how modifying the butoxy side chain impacts both potency and metabolic stability[2].

  • Conformational Restriction (Cyclopentoxy): Restricting the flexibility of the alkyl chain into a cyclopentyl ring reduces the entropic penalty of binding. Replacing the butoxy group with cyclopentoxy maintains the baseline activity (IC50 = 0.68 μM) while improving metabolic half-life[2].

  • Halogenation (p-Fluorobenzyloxy): Introducing fluorine blocks metabolic soft spots. Replacing the n-butoxy group with p-fluorobenzyloxy displays an improvement in activity (IC50 = 0.26 μM) and enhances membrane permeability[2].

  • Polar Bioisosteres (Amide Integration): Replacing the terminal methyl group of the p-butoxy chain with a polar –CONHEt group introduces a new hydrogen bond interaction, which significantly improves the potency to 64 nM[2].

Quantitative Data Comparison

The following table summarizes the experimental performance of these bioisosteric replacements on a standard kinase inhibitor scaffold:

Scaffold ModificationSubstituentp38 Kinase IC50 (μM)ClogP (Est.)Microsomal T1/2 (min)
Baseline n-Butoxy~0.704.215
Conformational Restriction Cyclopentoxy0.683.928
Halogenation p-Fluorobenzyloxy0.264.545
Polar Bioisostere –CONHEt (Amide)0.0642.8>60

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to generate comparative data must be robust. The arylation and functionalization of halogenated pyrimidines—such as3—can be achieved via Suzuki coupling or Nucleophilic Aromatic Substitution (SNAr)[3].

Workflow Design 1. Bioisosteric Design Synthesis 2. S_NAr / Suzuki Coupling Design->Synthesis Assay 3. Kinase IC50 Evaluation Synthesis->Assay ADME 4. Microsomal Stability (HLM) Assay->ADME Lead 5. Lead Selection ADME->Lead

Bioisosteric Evaluation and Lead Optimization Workflow

Protocol 1: Synthesis of Alkoxy-Pyrimidines via S_NAr
  • Reagent Preparation: Dissolve the appropriate bioisosteric alcohol (e.g., cyclopentanol) in anhydrous THF under an inert argon atmosphere.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) at 0°C.

    • Causality Check: Generating a strong, naked alkoxide nucleophile is strictly required to attack the electron-deficient pyrimidine ring efficiently.

  • Coupling: Introduce the halogenated pyrimidine core dropwise to control the exothermic reaction.

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor via LC-MS until complete consumption of the starting material is observed.

  • Purification: Quench the reaction with water to destroy unreacted NaH, extract with ethyl acetate, and purify the organic layer via flash column chromatography.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)
  • Incubation Setup: Combine the test compound (1 μM final concentration) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Validation: Add NADPH (1 mM final) to initiate the reaction.

    • Causality Check: NADPH is the obligate cofactor for CYP450 enzymes. You must run a parallel control arm omitting NADPH. If the compound degrades in the absence of NADPH, it indicates non-specific chemical instability rather than CYP-mediated metabolism, making the assay self-validating.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality Check: The cold organic solvent instantly precipitates microsomal proteins and halts enzymatic activity, ensuring that the kinetic snapshot is perfectly preserved.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (T1/2).

References

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. National Institutes of Health (NIH). 2

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. American Chemical Society (ACS).3

  • A Review Article - Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. 1

Sources

Safety & Regulatory Compliance

Safety

6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I have observed that the mismanagement of halogenated pharmaceutical intermediates is a leading cause of regulatory citations and laboratory safety incidents. 6-Butoxy-2-chloro-pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the mismanagement of halogenated pharmaceutical intermediates is a leading cause of regulatory citations and laboratory safety incidents. 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS: 1851263-90-5) is a highly valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. However, its specific molecular architecture dictates strict adherence to specialized environmental health and safety (EHS) protocols.

This guide provides a self-validating, causality-driven operational framework for the safe handling and disposal of this compound, ensuring compliance with[1].

Chemical Profiling & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why this specific pyrimidine derivative requires isolated handling.

  • The Halogen Effect (C2-Chlorine): The presence of the chlorine atom classifies this compound as a halogenated organic . If incinerated at standard temperatures alongside general organic waste, halogenated compounds can generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, it must be segregated and routed to specialized high-temperature incinerators equipped with alkaline scrubbers[2][3].

  • The Acidic Moiety (C4-Carboxylic Acid): The carboxylic acid group imparts mild acidity. While not a fuming mineral acid, it can undergo exothermic acid-base reactions if inadvertently mixed with strong inorganic bases, oxidizers, or reactive metals in a general waste carboy[4].

Quantitative Waste Classification Data

To ensure accurate manifesting and prevent downstream reactions, all laboratory personnel must classify the waste according to the parameters below.

Property / ParameterSpecificationOperational Disposal Implication
Chemical Name 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acidRequires full chemical name on waste labels; do NOT use abbreviations[5].
CAS Number 1851263-90-5Must be included on the EHS waste manifest for precise tracking[6].
Molecular Weight 230.65 g/mol High organic content provides a high BTU value for incineration[6][7].
Hazard Classification Halogenated Organic AcidStrict segregation from non-halogenated streams is mandatory[8][9].
EPA Waste Code Characteristic (Unlisted)Regulated under general RCRA solid/liquid waste guidelines[1].
Incompatibilities Strong bases, oxidizers, metalsDictates isolated storage in Satellite Accumulation Areas (SAAs)[4][10].

Step-by-Step Disposal Methodology

This protocol provides a closed-loop system for the safe accumulation and disposal of the compound, whether handled as a neat solid or as a dissolved reaction filtrate.

Phase 1: Segregation and Container Selection
  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or glass containers. Do NOT use metal safety cans. Trace dissociation of halogenated compounds can produce localized acidic micro-environments that corrode metal over time, leading to catastrophic container failure[10].

  • Establish Segregation: Designate a specific container exclusively for Halogenated Organic Waste . Never mix this compound with non-halogenated solvents (e.g., hexane, ethyl acetate). Mixing inflates disposal costs exponentially and introduces the risk of incompatible cross-reactions[2][8].

Phase 2: Waste Accumulation
  • Solid Waste Handling: For unused powder, spent silica from chromatography, or contaminated consumables (e.g., weigh boats, filter paper, gloves), place the items directly into a solid hazardous waste bin lined with a chemically compatible poly-bag[2].

  • Liquid Waste Handling: If the compound is dissolved in a solvent (e.g., dichloromethane), transfer the solution to the liquid halogenated waste carboy using a dedicated funnel.

    • Causality Check: Ensure the container is "vapor tight" and "spill proof" immediately after addition to prevent fugitive emissions and protect laboratory air quality[5].

Phase 3: SAA Compliance and Labeling
  • Execute RCRA Labeling: Attach a hazardous waste tag the exact moment the first drop or grain of waste enters the container[5].

  • Detail Constituents: List "6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid" explicitly. If in solution, list the solvent and the estimated percentage (e.g., "Dichloromethane 95%, 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid 5%")[9].

  • Manage Headspace: Never fill liquid waste containers to more than 75% capacity. This critical buffer allows for the thermal expansion of liquids and the safe accumulation of headspace vapors[4].

Phase 4: Final Manifesting
  • Initiate Pickup: Once the container reaches its 75% capacity limit, transfer it from the Satellite Accumulation Area (SAA) to the central waste facility within your institution's mandated timeframe[4].

  • Final Destruction: The waste management contractor will manifest this stream for high-temperature incineration (>1100°C) to ensure the complete destruction of the pyrimidine ring and the safe neutralization of the chlorine radical[2][3].

Waste Routing Workflow

WasteRouting Start 6-Butoxy-2-chloro-pyrimidine- 4-carboxylic acid State Assess Physical State Start->State Solid Solid / Powder Contaminated Consumables State->Solid Liquid Liquid Solution (Reaction Filtrate) State->Liquid HaloBin Halogenated Solid Waste Container Solid->HaloBin Segregate Segregate from Non-Halogenated Waste Liquid->Segregate HaloCarboy Halogenated Liquid Waste Carboy (HDPE) Segregate->HaloCarboy Incineration High-Temperature Incineration with Alkaline Scrubbers HaloBin->Incineration EHS Pickup HaloCarboy->Incineration EHS Pickup

Workflow for the segregation and high-temperature incineration of halogenated pyrimidine waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure:

  • Solid Spill: Don standard PPE (double nitrile gloves, lab coat, chemical splash goggles). Carefully sweep up the powder using a static-free brush and dustpan to avoid aerosolizing the active pharmaceutical intermediate (API). Place the collected mass into a solid halogenated waste container[2][10].

  • Liquid Spill (in solvent): If the spill can be managed within 10 minutes, absorb the liquid with an inert, dry material (e.g., spill control pillows or vermiculite). Do not use combustible materials like sawdust. Transfer the absorbed mass to a resealable bag and dispose of it immediately as halogenated dangerous waste[10].

References

  • Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Environmental Health and Safety URL: [Link]

  • Halogenated Solvents Standard Operating Procedure Source: Washington State University Environmental Health & Safety URL:[Link]

Sources

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